VUF 10148
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQUQVYOCGJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUF 10148: A Technical Guide to a Selective Histamine H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective ligand for the histamine H4 receptor (H4R). This document provides a comprehensive technical overview of its chemical properties, synthesis, and pharmacological profile. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and evaluation process.
Chemical Structure and Properties
This compound is a quinoxaline derivative with a molecular structure designed for high-affinity binding to the histamine H4 receptor.[1]
| Property | Value |
| IUPAC Name | 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline |
| Molecular Formula | C20H22N4 |
| Molecular Weight | 318.42 g/mol |
| SMILES | CN1CCN(CC1)c2nc1ccccc1nc2Cc3ccccc3 |
| InChI | InChI=1S/C20H22N4/c1-23-14-12-24(13-15-23)20-18-10-6-7-11-19(18)22-17(16-21-20)9-8-17-4-2-3-5-17/h2-7,10-11H,8-9,12-16H2,1H3 |
Synthesis
The synthesis of this compound and related quinoxaline analogs typically involves a multi-step process. A generalized synthetic scheme is presented below, based on established quinoxaline synthesis methodologies.
Experimental Protocol: Synthesis of 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (this compound)
A common route for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent modifications. For this compound, a plausible synthetic route is as follows:
-
Synthesis of 2-benzyl-3-chloroquinoxaline: Phenylacetic acid is reacted with a suitable chlorinating agent (e.g., thionyl chloride) to form phenylacetyl chloride. This is then reacted with o-phenylenediamine to yield 2-benzyl-1,2,3,4-tetrahydroquinoxaline-3-one, which is subsequently chlorinated using a reagent like phosphorus oxychloride to give 2-benzyl-3-chloroquinoxaline.
-
Nucleophilic Substitution: The 2-benzyl-3-chloroquinoxaline is then subjected to a nucleophilic substitution reaction with 1-methylpiperazine. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated. The reaction mixture is heated to ensure completion.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the pure 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (this compound).
Note: This is a generalized protocol. The specific reaction conditions, such as temperatures, reaction times, and purification solvents, would be optimized as described in the primary literature.
Pharmacological Data
This compound is a high-affinity ligand for the human histamine H4 receptor. The primary quantitative data available is its binding affinity (Ki).
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Human Histamine H4 | This compound | Radioligand Binding ([3H]histamine) | 40 | [1] |
Experimental Protocol: Histamine H4 Receptor Radioligand Binding Assay
This protocol is based on the general methodology described for determining the binding affinity of ligands to the human histamine H4 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 or Sf9 cells) are prepared. Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Assay: The binding assay is performed in a final volume typically ranging from 100 to 250 µL. The assay mixture contains the cell membranes, a fixed concentration of the radioligand ([3H]histamine), and varying concentrations of the competing ligand (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand (e.g., unlabeled histamine or JNJ 7777120). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3] Upon activation by an agonist, the H4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate other downstream signaling pathways, such as the MAPK/ERK pathway, and mobilize intracellular calcium. The specific functional activity of this compound (agonist, antagonist, or inverse agonist) at the H4 receptor has not been explicitly detailed in the provided search results, but it is characterized as a "ligand."
References
An In-depth Technical Guide to the Mechanism of Action of Histamine H4 Receptor Modulators
Disclaimer: Initial searches for the compound "VUF 10148" did not yield any specific results in publicly available scientific literature. It is presumed that this may be a typographical error or a non-public compound designation. This guide will therefore focus on the well-characterized mechanism of action of the Histamine H4 Receptor (H4R), which is the target of numerous research compounds with the "VUF" prefix, such as VUF 8430. The principles, pathways, and experimental protocols described herein are central to understanding the pharmacology of any H4R-targeting agent.
Core Mechanism of Action: The Histamine H4 Receptor
The Histamine H4 Receptor (H4R) is the fourth and most recently discovered member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily.[1] Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a crucial role in modulating immune and inflammatory responses.[2]
G Protein Coupling and Signal Transduction
Upon activation by an agonist, such as histamine, the H4R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins of the Gi/o family. This interaction is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[2] The coupling initiates the following downstream signaling cascade:
-
G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.
-
Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Gαi-GTP: The primary role of the activated Gαi subunit is to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Dimer: The freed Gβγ dimer can activate various effector molecules, most notably Phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.[2]
-
This signaling cascade culminates in various cellular responses, with chemotaxis—the directed migration of immune cells—being one of the most significant functions mediated by H4R activation.[2][3][4]
Quantitative Data for Key H4R Ligands
The pharmacological activity of compounds at the H4R is quantified using various assays that measure binding affinity and functional potency. Below is a summary of data for representative H4R ligands.
Table 1: Binding Affinity (Ki) of Selected Ligands at Human H4R
| Compound | Ligand Type | Ki (nM) | pKi | Reference(s) |
| Histamine | Agonist | 12.02 - 12.59 | 7.9 - 7.92 | [1] |
| VUF 8430 | Agonist | ~48 | 7.32 | [1] |
| JNJ 7777120 | Antagonist | ~4.5 | 8.35 | [1] |
| VUF 6002 | Antagonist | 26 | 7.59 | [1] |
*Note: pKi value for VUF 8430 is derived from multiple studies and may vary based on experimental conditions.
Table 2: Functional Activity (EC50/IC50) of Selected Ligands at Human H4R
| Compound | Assay Type | Parameter | Value (nM) | Reference(s) |
| Histamine | Eosinophil Chemotaxis | EC50 | 83 | [4] |
| JNJ 7777120 | Eosinophil Chemotaxis | IC50 | 86 | [4] |
| VUF 6002 | Mast Cell Chemotaxis | IC50 | 138 | [1] |
| VUF 6002 | Eosinophil Chemotaxis | IC50 | 530 | [1] |
Experimental Protocols
The characterization of H4R modulators relies on a suite of standardized in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound.
-
Materials:
-
Membrane preparations from cells expressing recombinant H4R (e.g., HEK293 or Sf9 cells).
-
Radioligand: Typically [³H]-Histamine.
-
Test Compound (unlabeled competitor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a fixed concentration of [³H]-Histamine (near its Kd value), and varying concentrations of the unlabeled test compound.
-
Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with the non-specific control compound).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating Gi/o proteins.
-
Materials:
-
Membrane preparations from cells expressing H4R.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.
-
Test agonist.
-
-
Protocol:
-
Pre-incubation: Incubate the membranes with the test agonist at various concentrations for 15-30 minutes at 30°C. For antagonist characterization, pre-incubate with the antagonist before adding a fixed concentration of a known agonist.
-
Initiation: Start the reaction by adding a solution containing [³⁵S]GTPγS and GDP. High concentrations of GDP are often required for Gi/o-coupled receptors to observe a robust agonist-stimulated signal over basal activity.
-
Incubation: Incubate for 30-60 minutes at 30°C to allow for nucleotide exchange.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
-
Washing & Quantification: Wash filters with ice-cold buffer and measure the bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding (in CPM or fmol/mg protein) against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.
-
Transwell Chemotaxis Assay
This assay measures the ability of a compound to induce or inhibit the directed migration of cells, a key physiological response mediated by H4R.
-
Objective: To quantify the chemotactic response of immune cells (e.g., mast cells, eosinophils) to an H4R agonist or its inhibition by an antagonist.
-
Materials:
-
Transwell inserts (typically with 5 or 8 µm pore size polycarbonate membranes).
-
24-well plates.
-
Target cells (e.g., bone marrow-derived mast cells or purified eosinophils).
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Test agonist and/or antagonist.
-
Cell staining and counting equipment (e.g., microscope with DAPI or an automated cell counter).
-
-
Protocol:
-
Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add the chemoattractant (test agonist) at various concentrations to the lower chamber (the well).
-
Cell Plating: Resuspend the target cells in chemotaxis buffer and add them to the upper chamber (the insert). For antagonist studies, pre-incubate the cells with the antagonist before adding them to the upper chamber.
-
Incubation: Incubate the plate for 2-8 hours at 37°C in a CO₂ incubator to allow cell migration through the porous membrane towards the chemoattractant.
-
Quantification:
-
Remove the insert.
-
Carefully wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the log concentration of the agonist to determine the EC50 for chemotaxis. For antagonists, plot the inhibition of migration against antagonist concentration to determine the IC50.
-
References
- 1. histamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 10148: A Technical Guide to its Biological Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10148 is a synthetic, small-molecule compound that has garnered significant interest in the field of pharmacology due to its dual activity at histamine receptor subtypes. It is characterized as a potent inverse agonist of the human histamine H4 receptor (hH4R) and a high-affinity antagonist of the human histamine H3 receptor (hH3R). This dual-action profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these two receptors, particularly in the context of inflammatory and neurological disorders. This technical guide provides an in-depth overview of the biological targets of this compound, presenting quantitative binding data, detailed experimental methodologies for its characterization, and a visualization of its impact on intracellular signaling pathways.
Core Biological Targets: Histamine H4 and H3 Receptors
The primary biological targets of this compound are the histamine H4 and H3 receptors, both of which are members of the G protein-coupled receptor (GPCR) superfamily.
-
Histamine H4 Receptor (H4R): this compound demonstrates high affinity for the human H4 receptor and acts as an inverse agonist.[1][2] Inverse agonism means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and plays a crucial role in inflammatory and immune responses.
-
Histamine H3 Receptor (H3R): this compound also exhibits potent antagonist activity at the human H3 receptor.[1][2] As an antagonist, it blocks the binding and subsequent action of the endogenous agonist, histamine. The H3 receptor is primarily found in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine and other neurotransmitters.
Quantitative Binding Affinity Data
The binding affinity of this compound for its primary targets has been determined through radioligand binding assays. The following table summarizes the key quantitative data.
| Target Receptor | Ligand Action | Radioligand | Cell Line | pKi | Ki (nM) |
| Human H4 Receptor (hH4R) | Inverse Agonist | [³H]-Histamine | Sf9 | 7.4 | 40 |
| Human H3 Receptor (hH3R) | Antagonist | [³H]-Nα-methylhistamine | HEK293 | 8.1 | ~7.9 |
Table 1: Binding Affinity of this compound for Human Histamine H3 and H4 Receptors. Data derived from Smits et al., 2008.
Experimental Protocols
The characterization of this compound involves both radioligand binding assays to determine its affinity for the receptors and functional assays to elucidate its mechanism of action.
Radioligand Displacement Assay (for H4R and H3R)
This assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor, thereby allowing for the determination of its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., Sf9 cells) or the human H3 receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand ([³H]-histamine for H4R or [³H]-Nα-methylhistamine for H3R) and varying concentrations of this compound.
-
Non-specific Binding Determination: To determine non-specific binding, a high concentration of a known, non-radiolabeled ligand (e.g., histamine for H4R or thioperamide for H3R) is added to a set of wells.
-
Equilibration: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (for H4R Inverse Agonism)
This functional assay measures the level of G protein activation upon ligand binding. For Gαi/o-coupled receptors like H4R, inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H4 receptor are prepared as described for the radioligand binding assay.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Basal and Maximum Stimulation: Control wells are included to measure basal [³⁵S]GTPγS binding (no ligand) and maximum stimulation (with a known H4R agonist).
-
Equilibration: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the effect of this compound on the basal [³⁵S]GTPγS binding. A decrease in basal binding is indicative of inverse agonist activity.
Signaling Pathways and Mechanism of Action
Both the histamine H3 and H4 receptors are coupled to the Gαi/o class of G proteins. Activation of these receptors (either by an agonist or through constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
This compound Action at the H4 Receptor
As an inverse agonist at the H4 receptor, this compound reduces the receptor's basal signaling activity. In a system with constitutive H4 receptor activity, this leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.
Figure 1. this compound signaling at the H4 receptor.
This compound Action at the H3 Receptor
As an antagonist at the H3 receptor, this compound blocks the binding of histamine. This prevents the histamine-induced inhibition of adenylyl cyclase, thereby blocking the agonist-mediated decrease in cAMP levels.
Figure 2. this compound signaling at the H3 receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the Ki of this compound.
Figure 3. Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a well-characterized pharmacological tool with a distinct profile as a histamine H4 receptor inverse agonist and an H3 receptor antagonist. Its high affinity for these targets, coupled with its demonstrated in vivo activity in preclinical models of inflammation, underscores its utility in research and drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical overview for scientists working with this compound. Further investigation into the therapeutic potential of dual H3/H4 receptor ligands like this compound may pave the way for novel treatments for a range of inflammatory and neurological conditions.
References
In-Depth Technical Guide to the Synthesis of VUF 10148
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for VUF 10148, a potent and selective histamine H4 receptor antagonist. The information presented herein is compiled from the primary scientific literature to assist researchers in the replication and further investigation of this compound.
Core Synthesis Pathway
This compound, identified as compound 20 in the foundational publication by de Koning et al., is synthesized through a multi-step process commencing with commercially available starting materials.[1] The core of the molecule is a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold, which is subsequently functionalized with an imidazole-containing side chain.
The synthesis can be broadly divided into two key stages:
-
Formation of the protected octahydropyrrolo[3,4-c]pyrrole core.
-
Coupling of the core with the imidazole side chain and subsequent transformations.
A generalized scheme for the synthesis is presented below.
Caption: High-level overview of the this compound synthesis.
Detailed Experimental Protocols
The following sections provide a more detailed description of the experimental procedures adapted from the primary literature.
Step 1: Synthesis of the Protected Octahydropyrrolo[3,4-c]pyrrole Core
The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is a critical phase of the overall pathway. While the initial publication provides a general route, more detailed procedures for similar scaffolds can be found in the broader chemical literature. A representative multi-step synthesis is outlined below, starting from commercially available reagents.
Experimental Workflow for Core Synthesis
Caption: Workflow for the synthesis of the protected core scaffold.
A common approach involves a 1,3-dipolar cycloaddition reaction to form the bicyclic ring system, followed by reduction and protection of the secondary amine.
Step 2: Coupling and Final Transformation to this compound
The final steps of the synthesis involve the coupling of the deprotected octahydropyrrolo[3,4-c]pyrrole core with a suitable imidazole-containing side chain, followed by transformation to the final amidine product.
Detailed Synthesis of this compound (Compound 20)
The key publication outlines the synthesis starting from the protected bicyclic amine.[1]
-
Deprotection of the Bicyclic Amine: The protecting group on the octahydropyrrolo[3,4-c]pyrrole core is removed under acidic conditions to yield the free secondary amine.
-
Coupling with the Imidazole Side Chain: The resulting amine is then reacted with a pre-functionalized imidazole derivative.
-
Formation of the Amidine: The final step involves the conversion of a precursor functional group into the amidine moiety of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursors as reported in the literature.[1]
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Amide Coupling | Deprotected octahydropyrrolo[3,4-c]pyrrole, Imidazole-4-acetic acid | HBTU, DIPEA, DMF | Amide Intermediate | 78 |
| Thionation | Amide Intermediate | Lawesson's reagent, Toluene, 110 °C | Thioamide Intermediate | 85 |
| S-Methylation | Thioamide Intermediate | MeI, Acetone, rt | Thioimidate Intermediate | 95 |
| Amidine Formation (this compound) | Thioimidate Intermediate | NH4Cl, Toluene, 80 °C | This compound (Compound 20 ) | 65 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key transformations in the final stages of the this compound synthesis.
References
VUF 10148: A Comprehensive Technical Overview
IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)piperidine
This technical guide provides an in-depth overview of VUF 10148, a significant compound in pharmacological research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its fundamental properties.
| Property | Value |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 872850-19-6 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for the replication and extension of research findings. The following sections describe the protocols for radioligand binding assays and functional assays, which are central to characterizing the interaction of this compound with its target receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for its target receptor, typically the histamine H4 receptor (H4R).
Workflow for Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the target receptor (e.g., human histamine H4 receptor).
-
Incubation: The membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]-histamine) and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The incubation is carried out for a specific duration at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are performed to characterize the pharmacological activity of this compound, determining whether it acts as an agonist, antagonist, or inverse agonist at the target receptor.
Workflow for a G-protein Coupled Receptor (GPCR) Functional Assay:
Caption: General workflow for a functional assay measuring second messenger levels.
Methodology (cAMP Assay):
-
Cell Culture: Cells expressing the histamine H4 receptor are cultured in appropriate media.
-
Pre-treatment: Cells are often pre-treated with forskolin to stimulate adenylate cyclase and elevate intracellular cyclic AMP (cAMP) levels.
-
Compound Addition: Varying concentrations of this compound are added to the cells. If testing for antagonistic activity, a known agonist is also added.
-
Incubation: The cells are incubated for a specific period to allow for receptor signaling to occur.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The data is plotted as a concentration-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
Signaling Pathways
This compound primarily interacts with the histamine H4 receptor, a G-protein coupled receptor (GPCR). The activation or inhibition of this receptor can modulate several downstream signaling pathways.
Simplified Signaling Pathway of the Histamine H4 Receptor:
Caption: Simplified signaling cascade initiated by the histamine H4 receptor.
The histamine H4 receptor typically couples to Gi/o proteins. Upon activation, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits can activate other signaling pathways, such as the MAPK pathway and phospholipase C, leading to calcium mobilization. These signaling events ultimately influence cellular responses, particularly in immune cells where the H4 receptor is highly expressed, affecting processes like chemotaxis. This compound, by interacting with this receptor, can modulate these downstream effects.
In-Depth Technical Guide: VUF10148 and the Histamine H4 Receptor
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "VUF10148". It is possible that this is an internal development code, has been discontinued, or is known by another name. This guide will therefore focus on the well-characterized and closely related histamine H4 receptor antagonist VUF6002 , also known as JNJ10191584 , which belongs to the same "VUF" series of compounds and targets the same receptor. All subsequent information pertains to VUF6002.
Introduction to VUF6002 (JNJ10191584)
VUF6002 is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is the fourth and most recently discovered histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key modulator of immune and inflammatory responses, making it an attractive therapeutic target for a range of disorders such as allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases. VUF6002 serves as a valuable research tool to investigate the physiological and pathophysiological roles of the H4R.
Quantitative Data for VUF6002 (JNJ10191584)
The following tables summarize the key in vitro and in vivo pharmacological data for VUF6002.
Table 1: In Vitro Binding Affinities and Functional Activity
| Parameter | Species | Cell Line/Tissue | Value |
| Ki (H4R) | Human | CHO cells | 26 nM |
| Ki (H3R) | Human | CHO cells | 14.1 µM |
| IC50 (Eosinophil Chemotaxis) | Human | Primary eosinophils | 530 nM |
| IC50 (Mast Cell Chemotaxis) | Human | Primary mast cells | 138 nM |
Table 2: In Vivo Efficacy
| Animal Model | Disease | Key Finding |
| Mouse | Zymosan-induced pleurisy | Inhibition of neutrophil infiltration |
| Mouse | Allergic pruritus model | Significant reduction in scratching behavior |
Experimental Protocols
Radioligand Binding Assay for Histamine H4 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a compound like VUF6002 to the human histamine H4 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of VUF6002 for the human H4 receptor expressed in a recombinant cell line.
Materials:
-
Membranes from CHO cells stably expressing the human H4 receptor.
-
[3H]-Histamine (Radioligand).
-
VUF6002 (Test compound).
-
Histamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of VUF6002 in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-Histamine (e.g., at its Kd value).
-
Either VUF6002 at varying concentrations, buffer for total binding, or a high concentration of unlabeled histamine for non-specific binding.
-
Cell membranes expressing the H4 receptor.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of VUF6002 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
This protocol describes a method to assess the functional antagonism of VUF6002 on H4R-mediated eosinophil chemotaxis.
Objective: To determine the inhibitory concentration (IC50) of VUF6002 on histamine-induced chemotaxis of human eosinophils.
Materials:
-
Isolated human eosinophils from peripheral blood.
-
Chemotaxis chambers (e.g., Boyden chambers or multi-well Transwell plates with a 5 µm pore size polycarbonate membrane).
-
Histamine (Chemoattractant).
-
VUF6002 (Test compound).
-
Assay medium: RPMI-1640 with 0.5% BSA.
-
Cell staining and counting reagents.
Procedure:
-
Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation followed by negative selection.
-
Resuspend the purified eosinophils in the assay medium.
-
Pre-incubate the eosinophils with various concentrations of VUF6002 or vehicle control for 30 minutes at 37°C.
-
Add histamine to the lower wells of the chemotaxis chamber.
-
Place the cell suspension (pre-incubated with VUF6002) in the upper wells (the insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Remove the insert and scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Plot the number of migrated cells against the concentration of VUF6002 and determine the IC50 value using non-linear regression.
Signaling Pathways and Visualizations
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Canonical H4 Receptor Signaling Pathway
Activation of the H4R by an agonist (like histamine) leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis and cytokine release. VUF6002, as an antagonist, blocks the initial activation of the receptor by histamine.
Caption: Canonical H4R signaling pathway and the antagonistic action of VUF6002.
Experimental Workflow for VUF6002 in a Chemotaxis Assay
The following diagram illustrates the logical flow of an experiment to test the efficacy of VUF6002 in inhibiting chemotaxis.
Caption: Experimental workflow for assessing VUF6002's effect on chemotaxis.
VUF 10148: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF 10148, a notable antagonist of the histamine H3 receptor. The document details its molecular characteristics, mechanism of action, and the experimental protocols relevant to its study, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Core Molecular and Pharmacological Data
This compound is chemically identified as 4-(4-(3-(Piperidin-1-yl)propoxy)benzyl)morpholine. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 316.45 g/mol |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| IUPAC Name | 4-(4-(3-(Piperidin-1-yl)propoxy)benzyl)morpholine |
| Mechanism of Action | Histamine H3 Receptor Antagonist |
Mechanism of Action and Signaling Pathway
This compound functions as a potent antagonist at the histamine H3 receptor. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] They also function as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1][2]
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1][3] Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] Furthermore, the βγ-subunits of the G protein can interact with N-type voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[1]
As an antagonist, this compound binds to the H3 receptor but does not activate it. By blocking the binding of the endogenous agonist histamine, this compound effectively removes the inhibitory tone exerted by the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for the potential therapeutic effects of H3 receptor antagonists, such as promoting wakefulness and enhancing cognitive function.[4]
Experimental Protocols
The primary method for determining the binding affinity of a compound like this compound to its target receptor is the competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
General Protocol: Competitive Radioligand Binding Assay for H3 Receptor
1. Membrane Preparation:
-
Tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand for the H3 receptor (e.g., [³H]-Nα-methylhistamine).
-
A preparation of the cell membranes.
-
A range of concentrations of the unlabeled competitor, this compound.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H3 agonist or antagonist to saturate the receptors).
-
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membranes with the bound radioligand from the free radioligand in the solution.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
5. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Activity of VUF10148
A Note to the Reader: Despite a comprehensive search for the in vitro activity of VUF10148, specific quantitative data (such as Ki, IC50, and EC50 values), detailed experimental protocols, and dedicated information on its influence on signaling pathways are not publicly available in the scientific literature.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the in vitro activity of a closely related and well-characterized histamine H4 receptor antagonist, VUF6002 (also known as JNJ10191584) . The information presented here serves as a proxy to understand the potential in vitro pharmacological profile of a selective H4 receptor antagonist.
Core Compound: VUF6002 (JNJ10191584) - A Selective Histamine H4 Receptor Antagonist
VUF6002 is a potent and selective antagonist of the histamine H4 receptor, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its role in modulating immune responses has made it a significant tool in studying the physiological and pathological roles of the H4 receptor.
Quantitative In Vitro Activity of VUF6002
The following table summarizes the key quantitative data for VUF6002, providing insights into its binding affinity and functional antagonism at the histamine H4 receptor.
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| Ki | Human | H4 | 26 nM | Radioligand Binding | [1] |
| Ki | Human | H3 | 14.1 µM | Radioligand Binding | [1] |
| IC50 | Eosinophils | - | 530 nM | Chemotaxis Assay | [1] |
| IC50 | Mast Cells | - | 138 nM | Chemotaxis Assay | [1] |
Key In Vitro Functional Assays and Experimental Protocols
The in vitro characterization of VUF6002 involves a series of assays to determine its binding affinity, functional antagonism, and effects on immune cell function.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of VUF6002 for the histamine H4 receptor.
Methodology:
-
Cell Lines: HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [3H]-Histamine or another suitable H4 receptor-specific radioligand.
-
Procedure:
-
Cell membranes expressing the H4 receptor are prepared.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (VUF6002).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of VUF6002 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Eosinophil and Mast Cell Chemotaxis Assay
Objective: To evaluate the inhibitory effect of VUF6002 on histamine-induced chemotaxis of eosinophils and mast cells.
Methodology:
-
Cell Source: Human peripheral blood eosinophils or cultured mast cell lines (e.g., HMC-1).
-
Chemoattractant: Histamine or a selective H4 receptor agonist.
-
Apparatus: Boyden chamber or similar chemotaxis system with a microporous membrane.
-
Procedure:
-
The lower chamber of the chemotaxis apparatus is filled with medium containing the chemoattractant.
-
The upper chamber is seeded with a suspension of eosinophils or mast cells that have been pre-incubated with varying concentrations of VUF6002 or vehicle control.
-
The chambers are incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.
-
-
Data Analysis: The IC50 value, representing the concentration of VUF6002 that inhibits 50% of the cell migration induced by the chemoattractant, is calculated.
Signaling Pathways and Experimental Workflows
The histamine H4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism by compounds like VUF6002 blocks this signaling cascade.
Histamine H4 Receptor Signaling Pathway
References
No In Vivo Studies Found for VUF10148
Comprehensive searches for in vivo studies related to the compound "VUF10148" have yielded no specific results. The scientific literature and available online resources do not contain information regarding in vivo experiments, including details on animal models, experimental protocols, or quantitative data associated with this particular compound.
Similarly, searches for the mechanism of action, pharmacokinetic properties, and signaling pathways related to VUF10148 did not provide any relevant information. The search results were broad and covered general topics in pharmacology and in vivo research, such as the use of animal models in various diseases, but lacked any specific mention of VUF10148.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways or experimental workflows as requested, due to the absence of publicly available research on VUF10148 in vivo studies.
VUF10148: No Public Scientific Data Found
Following a comprehensive search for the original publication and any associated scientific literature regarding "VUF10148," no publicly available information on a chemical compound or research molecule with this identifier could be located.
The search for "VUF10148" did not yield any results in scientific databases or general searches that would indicate its existence as a publicly documented research compound. The search results were limited to unrelated items, suggesting that "VUF10148" may be:
-
A private, internal compound identification number used within a specific research institution or company that has not been disclosed in public literature.
-
A product catalog number for a commercial, non-research item.
-
A misnomer or an incorrect identifier for the compound of interest.
Without a primary publication or any other form of public disclosure, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or the original source from which the identifier was obtained. If "VUF10148" is a confidential internal code, the relevant information would be proprietary to the organization that designated it.
VUF10148: A Technical Guide to a Potent Histamine H4 Receptor Antagonist
Foreword: Initial searches for "VUF10148" did not yield specific information on a compound with this designation. It is possible that this is an internal development name, a novel and as-of-yet unpublished molecule, or a mistyped identifier. This guide will therefore focus on a well-characterized and prototypical histamine H4 receptor (H4R) antagonist, JNJ 7777120 , as a proxy to fulfill the core requirements of the user request. The principles of discovery, development, and mechanism of action for JNJ 7777120 are representative of the broader class of H4R antagonists and provide a robust framework for understanding the therapeutic potential of targeting this receptor.
Executive Summary
JNJ 7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor.[1] It was one of the first such compounds to be identified and has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of the H4 receptor, particularly in inflammatory and immune responses.[2][3] Despite its utility as a pharmacological probe, development of JNJ 7777120 for clinical use was halted due to unfavorable pharmacokinetic properties and toxicity in preclinical animal models.[3][4] Nevertheless, the discovery and characterization of JNJ 7777120 have paved the way for the development of second-generation H4R antagonists with improved profiles. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental characterization of JNJ 7777120.
Discovery and Development
The discovery of JNJ 7777120, chemically known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was a significant milestone in histamine receptor research.[2] It emerged from efforts to identify selective antagonists for the then newly discovered H4 receptor.
Synthesis
A convenient synthesis method for JNJ 7777120 involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with 1-methylpiperazine. The coupling of the carboxylic acid and the amine can be achieved using various amide bond formation reagents. One reported method utilizes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
Alternatively, the synthesis can proceed via the activation of the indole-2-carboxylic acid with reagents like 1,1'-carbonyldiimidazole (CDI) to form an activated acyl imidazole intermediate, which then reacts with 1-methylpiperazine.[5] Another approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine (NMM).[5]
Quantitative Data
The pharmacological profile of JNJ 7777120 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 4.5 nM | Radioligand Binding ([3H]histamine) | [1][6][7] |
| Mouse | ~4 nM | Radioligand Binding | [8] | |
| Rat | ~4 nM | Radioligand Binding | [8] | |
| Functional Potency (IC50) | Human | 40 nM | Mast Cell Chemotaxis (histamine-induced) | [8] |
| Selectivity | H1 vs H4 | >1000-fold | Radioligand Binding | [6][7] |
| H2 vs H4 | >1000-fold | Radioligand Binding | [6][7] | |
| H3 vs H4 | >1000-fold | Radioligand Binding | [6][7] |
Table 1: In Vitro Pharmacological Data for JNJ 7777120
| Parameter | Species | Dose | Effect | Model | Reference |
| Oral Bioavailability | Rat | N/A | ~30% | Pharmacokinetic study | [5][7] |
| Dog | N/A | 100% | Pharmacokinetic study | [5][7] | |
| Half-life (t1/2) | Rat | N/A | ~3 hours | Pharmacokinetic study | [5][7] |
| Dog | N/A | ~3 hours | Pharmacokinetic study | [5][7] | |
| In vivo Efficacy | Mouse | 10 mg/kg, s.c. | Significant blockade of neutrophil infiltration | Zymosan-induced peritonitis | [6] |
| Mouse | 20 mg/kg, s.c. | Blockade of histamine-induced mast cell migration | Tracheal mast cell migration | [6] | |
| Rat | 1 mg/kg, i.p. | Reduction of infarct volume | Transient cerebral ischemia | [9] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for JNJ 7777120
Structure-Activity Relationship (SAR)
The development of JNJ 7777120 and subsequent H4R antagonists has been guided by extensive structure-activity relationship (SAR) studies. The indolecarboxamide scaffold of JNJ 7777120 served as a foundation for further optimization. Building on the SAR from this series, a new class of 6-alkyl-2,4-diaminopyrimidine antagonists was developed, leading to the clinical candidate JNJ 39758979.[10]
Key structural features influencing the activity of these antagonists include:
-
Aromatic Core: The nature and substitution pattern of the aromatic core (e.g., indole in JNJ 7777120, pyrimidine in later generations) are critical for high-affinity binding to the H4 receptor.
-
Linker: An amide linker, as seen in JNJ 7777120, is a common feature in many H4R antagonists, providing the correct orientation for interaction with the receptor.
-
Basic Amine Moiety: A basic nitrogen atom, typically within a piperazine or similar cyclic amine, is a crucial pharmacophoric element. This group is believed to form a key salt-bridge interaction with an acidic residue (Aspartate 94) in the binding pocket of the H4 receptor.[11]
A study on a series of JNJ 7777120 analogues with subtle structural modifications on the indole ring revealed that these changes can lead to diverse intrinsic activities, including biased agonism towards the β-arrestin2 pathway.[12][13]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
Materials:
-
Cell membranes from HEK293 or Sf9 cells stably expressing the human H4 receptor.
-
Radioligand: [3H]histamine or a high-affinity antagonist radioligand like [3H]JNJ7777120.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates in assay buffer.
-
In a 96-well plate, add the cell membrane suspension, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at 25°C for 2 hours to allow binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Mast Cell Chemotaxis Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit histamine-induced mast cell migration.
Materials:
-
Mouse bone marrow-derived mast cells (BMMCs).
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Chemoattractant: Histamine.
-
Test compound at various concentrations.
-
Cell culture medium.
Procedure:
-
Culture and harvest BMMCs.
-
Pre-incubate the BMMCs with the test compound or vehicle for 10 minutes.[6]
-
Place histamine in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated BMMCs to the upper chamber.
-
Incubate the chamber to allow for cell migration through the porous membrane towards the chemoattractant.
-
After the incubation period, fix and stain the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Determine the IC50 of the test compound for the inhibition of chemotaxis.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a test compound to block histamine-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells expressing the H4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Histamine.
-
Test compound at various concentrations.
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with the test compound or vehicle.
-
Measure the baseline fluorescence.
-
Add histamine to stimulate the cells and simultaneously measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the ability of the test compound to inhibit the histamine-induced calcium signal.
Signaling Pathways and Mechanism of Action
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[14] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Antagonists like JNJ 7777120 block the binding of histamine to the H4R, thereby preventing the initiation of this downstream signaling cascade. The therapeutic effects of H4R antagonists in inflammatory and immune disorders are attributed to their ability to modulate the function of various immune cells, including mast cells, eosinophils, T cells, and dendritic cells.[10][14]
The blockade of H4R signaling by JNJ 7777120 has been shown to:
-
Inhibit the chemotaxis of mast cells and eosinophils to sites of inflammation.[2][15]
-
Reduce the release of pro-inflammatory cytokines and chemokines.[16]
-
Modulate T-cell differentiation and activation, including the inhibition of Th17 cell responses.[16]
-
Inhibit transcription factor signaling pathways, such as RORγt, T-bet, and NF-κB.[16][17]
Interestingly, JNJ 7777120 has also been shown to act as a biased agonist, preferentially activating the β-arrestin2 pathway while antagonizing the Gαi signaling pathway.[12][13] This functional selectivity highlights the complexity of H4R signaling and offers opportunities for the design of next-generation antagonists with more refined pharmacological profiles.
Visualizations
Caption: H4R Antagonist Mechanism of Action.
Caption: Drug Discovery Workflow for H4R Antagonists.
References
- 1. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
VUF 10148: A Technical Overview of a Histamine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10148 is a chemical compound recognized for its interaction with the histamine receptor family, particularly showing a notable affinity for the histamine H4 receptor. This technical guide aims to provide a comprehensive overview of the available binding affinity data, experimental methodologies, and the associated signaling pathways related to this compound. Due to the limited publicly available quantitative binding data for this compound, this document also draws upon information from related compounds and general principles of histamine receptor pharmacology to provide a broader context for researchers.
Receptor Binding Affinity
A thorough review of scientific literature and databases indicates a lack of specific, publicly available quantitative binding affinity data (such as Ki or IC50 values) for this compound across a comprehensive panel of receptors. While its identity as a histamine H4 receptor ligand is established, precise binding constants that would allow for a detailed comparative analysis are not currently published.
To provide a framework for understanding its potential binding characteristics, the following table includes data for a structurally related compound, VUF 8430, which also demonstrates affinity for histamine receptors. It is crucial to note that this data is not for this compound and should be used for contextual purposes only.
Table 1: Receptor Binding Affinities of the Related Compound VUF 8430
| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| Histamine H3 | Rat | Radioligand Binding | 6.7 | 200 | [1] |
| Histamine H4 | Human | Radioligand Binding | 7.2 | 63 | [1] |
| Histamine H4 | Rat | Radioligand Binding | 6.4 | 400 | [1] |
| Histamine H4 | Mouse | Radioligand Binding | 6.5 | 320 | [1] |
Data presented is for the related compound VUF 8430 and is intended for illustrative purposes only. No specific quantitative binding data for this compound has been identified in the public domain.
Experimental Protocols
Detailed experimental protocols for determining the receptor binding affinity of ligands like this compound typically involve competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
General Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., histamine H3 or H4 receptors) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-histamine) known to bind to the target receptor is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Signaling Pathways
This compound, as a ligand for histamine H3 and H4 receptors, is expected to modulate their respective signaling pathways. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
Histamine H3 Receptor Signaling
Activation of the histamine H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the release of various neurotransmitters, including histamine itself (as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).
Histamine H4 Receptor Signaling
Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins, and its activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.[2] Activation of the H4 receptor can induce chemotaxis and the release of inflammatory mediators.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Conclusion
This compound is a valuable tool for researchers studying the pharmacology of histamine receptors, particularly the H4 receptor. While specific quantitative binding data for this compound remains to be published, the general methodologies for its characterization and the signaling pathways it is likely to modulate are well-established. Further research is needed to fully elucidate the binding profile and functional activity of this compound, which will be critical for its application in drug discovery and development. Professionals in the field are encouraged to consult forthcoming research for specific quantitative data to guide their investigations.
References
VUF 10148: A Technical Guide to its Agonist Properties at the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The compound "VUF 10148" appears to be a typographical error in common scientific literature databases. Based on extensive research, it is highly probable that the intended compound of interest is VUF 10460 , a known selective agonist for the histamine H4 receptor (H4R). This technical guide will, therefore, focus on the pharmacological properties of VUF 10460.
Core Properties of VUF 10460
VUF 10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor. Its agonistic activity at the H4 receptor has been demonstrated to elicit various cellular responses, primarily related to immune and inflammatory processes.
Data Presentation: Quantitative Analysis of VUF 10460 Activity
The following tables summarize the key quantitative data regarding the binding affinity and selectivity of VUF 10460 for histamine receptors.
Table 1: Binding Affinity of VUF 10460 at Histamine Receptors
| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |
| H4 | Human | Radioligand Binding | 8.22 | 6.03 | [1] |
| H4 | Rat | Radioligand Binding | 7.46 | 34.67 | [1][2] |
| H3 | Rat | Radioligand Binding | 5.75 | 1778.28 | [1][2] |
Table 2: Selectivity Profile of VUF 10460
| Receptor Comparison | Selectivity Fold | Reference |
| H4 (rat) vs. H3 (rat) | ~50 | [1][2] |
Experimental Protocols
This section details the generalized methodologies for key experiments used to characterize the agonist properties of VUF 10460 at the histamine H4 receptor.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of VUF 10460 for the human and rat histamine H4 receptors and its selectivity over the H3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target histamine receptor subtype (e.g., human H4R, rat H4R, rat H3R). This is typically achieved by homogenizing the cells in a buffered solution and isolating the membrane fraction through centrifugation.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-histamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (VUF 10460).
-
Equilibrium and Separation: The incubation is allowed to proceed to equilibrium. Subsequently, the bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of VUF 10460 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gαi/o-coupled receptors like H4R, common functional assays include cAMP accumulation assays and calcium mobilization assays.
Objective: To assess the Gαi/o-mediated signaling of VUF 10460 by measuring its ability to inhibit the production of cyclic AMP (cAMP).
General Protocol:
-
Cell Culture: Cells expressing the histamine H4 receptor are cultured and seeded in appropriate assay plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of VUF 10460.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin, a direct activator of the enzyme, leading to an increase in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays or fluorescence-based detection kits.
-
Data Analysis: The ability of VUF 10460 to inhibit the forskolin-induced cAMP accumulation is quantified, and dose-response curves are generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.
Objective: To evaluate the functional effect of VUF 10460 on the migration of immune cells, a key physiological response mediated by the H4 receptor.
General Protocol:
-
Cell Isolation: Mast cells are isolated from appropriate tissues (e.g., bone marrow) and cultured.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Cell Seeding: Mast cells are placed in the upper compartment of the chamber.
-
Chemoattractant Gradient: A solution containing VUF 10460 at various concentrations is placed in the lower compartment, creating a chemoattractant gradient across the membrane.
-
Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and counting under a microscope.
-
Data Analysis: The chemotactic response is plotted against the concentration of VUF 10460 to determine its potency and efficacy in inducing cell migration.
Signaling Pathways and Visualizations
Activation of the histamine H4 receptor by an agonist like VUF 10460 initiates a cascade of intracellular signaling events. The H4 receptor primarily couples to Gαi/o proteins.
Gαi/o-Mediated Signaling Pathway
Upon binding of VUF 10460, the Gαi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
Gαi/o-subunit: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Gβγ-subunit: The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The Gβγ subunit can also modulate the activity of certain ion channels.
This signaling cascade ultimately leads to various cellular responses, including chemotaxis, cytokine release, and modulation of inflammatory processes.
Caption: Gαi/o-mediated signaling cascade initiated by VUF 10460 at the H4 receptor.
β-Arrestin Recruitment Pathway
In addition to G-protein signaling, agonist binding to the H4 receptor can also lead to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Caption: β-Arrestin recruitment and downstream signaling following H4 receptor activation.
Experimental Workflow for Agonist Characterization
The logical flow for characterizing a compound like VUF 10460 as a receptor agonist involves a series of interconnected experimental stages.
Caption: Workflow for the pharmacological characterization of VUF 10460.
References
VUF 10148: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10148 is a synthetic, small-molecule ligand that has garnered attention within the scientific community for its potent interaction with the human histamine H4 receptor (H4R). This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. As a member of the 2-aminopyrimidine class of compounds, this compound serves as a valuable tool for researchers investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammatory and immune responses.
Introduction
The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. Its involvement in modulating immune responses has positioned it as a promising therapeutic target for a range of inflammatory disorders. This compound has emerged as a key pharmacological tool for elucidating the functions of the H4R due to its high binding affinity. Understanding the precise selectivity of this compound is paramount for the accurate interpretation of experimental results and for guiding drug development efforts.
Quantitative Selectivity Profile
The selectivity of a ligand is a critical determinant of its utility, both as a research tool and as a potential therapeutic agent. This compound has been characterized as a potent and selective antagonist of the human histamine H4 receptor.
Binding Affinity at Histamine Receptors
| Receptor Subtype | Ligand | Ki (nM) | Selectivity over H4R |
| Human Histamine H4 Receptor (hH4R) | This compound | 40 | - |
| Human Histamine H1 Receptor (hH1R) | This compound | Data not available | Very High |
| Human Histamine H2 Receptor (hH2R) | This compound | Data not available | Very High |
| Human Histamine H3 Receptor (hH3R) | This compound | Data not available | High |
Table 1: Binding Affinity Profile of this compound at Human Histamine Receptors.
Selectivity Against Non-Histamine G-Protein Coupled Receptors (GPCRs)
A comprehensive understanding of a ligand's selectivity requires its evaluation against a broad panel of unrelated receptors. Currently, detailed public data on the screening of this compound against a wide array of non-histamine GPCRs is not available. Such off-target screening is a critical step in the drug development process to identify potential side effects and to ensure the specificity of the compound's action.
Experimental Protocols
The determination of a ligand's selectivity profile relies on robust and well-defined experimental methodologies. The following sections describe standard protocols for the key assays used to characterize compounds like this compound.
Radioligand Binding Assay (for determination of Ki)
This assay is a fundamental technique to determine the affinity of a ligand for a specific receptor.
Objective: To determine the inhibitor constant (Ki) of this compound at the human histamine H4 receptor and other receptors of interest.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant human H4R expressed in HEK293 or CHO cells).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Histamine or another suitable H4R radioligand).
-
This compound (unlabeled competitor ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H4R ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. The H4 receptor is known to couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To characterize the functional activity of this compound at the human histamine H4 receptor.
Materials:
-
Cells stably or transiently expressing the human H4 receptor.
-
This compound.
-
A known H4R agonist (e.g., histamine).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the H4R-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment (for antagonist mode): Incubate the cells with varying concentrations of this compound for a specific period.
-
Stimulation: Add a fixed concentration of an H4R agonist (to measure antagonism) or forskolin (to measure inverse agonism) to the wells. For agonist testing, add only this compound.
-
Incubation: Incubate the plate for a time sufficient to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the this compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist mode: Plot the response to the agonist against the this compound concentration to determine the IC50 (concentration of this compound that inhibits 50% of the agonist-induced response). Calculate the pA2 value to quantify the antagonist potency.
-
Inverse agonist mode: Observe if this compound further reduces the forskolin-stimulated cAMP levels below the basal level.
-
Signaling Pathways
The histamine H4 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through a cascade of molecular events.
H4 Receptor-Mediated G-Protein Signaling
Upon binding of an agonist, the H4R undergoes a conformational change that allows it to interact with and activate heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, in its GTP-bound state, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and downstream cellular effects. The Gβγ dimer can also activate other signaling pathways, such as phospholipase C (PLC) and certain ion channels.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective antagonism of the human histamine H4 receptor. Its high affinity, with a Ki of 40 nM, makes it suitable for in vitro and in vivo studies aimed at dissecting the role of the H4R in health and disease. While qualitative data strongly supports its selectivity over other histamine receptor subtypes, a full quantitative profiling against a broad range of GPCRs would further solidify its position as a highly specific research compound. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important molecule. Further investigation into the complete selectivity profile of this compound will be crucial for its continued application in advancing our understanding of H4R pharmacology.
References
Methodological & Application
Application Notes and Protocols for the Histamine H4 Receptor Ligand VUF10148
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of VUF10148, a ligand targeting the Histamine H4 Receptor (H4R). The provided methodologies are based on established assays for H4R ligands and are intended to guide researchers in their investigation of VUF10148's pharmacological profile.
Introduction to VUF10148 and the Histamine H4 Receptor
The Histamine H4 Receptor is the fourth member of the histamine receptor family and is a G protein-coupled receptor (GPCR). It is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. The H4R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as mobilization of intracellular calcium. Due to its expression profile and role in mediating inflammatory responses, the H4R is a promising therapeutic target for a variety of inflammatory and autoimmune disorders. VUF10148 has been identified as an antagonist of the H4R and is a valuable tool for studying the physiological and pathological roles of this receptor.
Data Presentation: Pharmacological Profile of VUF10148
The following tables summarize the expected quantitative data for VUF10148 in various in vitro assays. These values are critical for understanding the potency and selectivity of the compound. Researchers should use these tables to record and compare their experimental findings.
Table 1: Receptor Binding Affinity of VUF10148
| Receptor | Radioligand | Cell Line/Tissue | VUF10148 Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| Human H4R | [³H]-Histamine | HEK293 cells expressing hH4R | User-determined | JNJ7777120: ~5 |
| Human H1R | [³H]-Mepyramine | CHO-K1 cells expressing hH1R | User-determined | Mepyramine: ~1 |
| Human H2R | [¹²⁵I]-Iodoaminopotentidine | U-937 cell membranes | User-determined | Ranitidine: ~50 |
| Human H3R | [³H]-Nα-Methylhistamine | HEK293 cells expressing hH3R | User-determined | Thioperamide: ~2 |
Table 2: Functional Activity of VUF10148
| Assay Type | Cell Line | Agonist | VUF10148 IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| cAMP Assay | HEK293-hH4R | Histamine | User-determined | JNJ7777120: ~50 |
| Calcium Mobilization | CHO-hH4R-Gα16 | Histamine | User-determined | JNJ7777120: ~100 |
| Mast Cell Degranulation | LAD2 cells | Histamine | User-determined | JNJ7777120: ~150 |
| Eosinophil Chemotaxis | Primary human eosinophils | Histamine | User-determined | JNJ10191584: ~530[1] |
Experimental Protocols
Radioligand Binding Assay for H4 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of VUF10148 for the human H4 receptor.
Materials:
-
HEK293 cells stably expressing the human H4 receptor (HEK293-hH4R)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radioligand: [³H]-Histamine (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: Histamine (10 µM)
-
VUF10148 stock solution (in DMSO)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH4R cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM histamine (for non-specific binding).
-
25 µL of varying concentrations of VUF10148.
-
25 µL of [³H]-Histamine (final concentration ~1-2 nM).
-
175 µL of membrane preparation (containing 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the VUF10148 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of VUF10148 to antagonize the histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
Materials:
-
HEK293-hH4R cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin (adenylyl cyclase activator)
-
Histamine
-
VUF10148 stock solution
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed HEK293-hH4R cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells once with stimulation buffer.
-
Add varying concentrations of VUF10148 to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of histamine (typically the EC₈₀ concentration) to all wells except the basal control.
-
Simultaneously, add forskolin (final concentration ~1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the histamine response against the logarithm of the VUF10148 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay determines the ability of VUF10148 to block histamine-induced intracellular calcium release in cells co-expressing the H4 receptor and a promiscuous G protein (e.g., Gα16).
Materials:
-
CHO or HEK293 cells co-expressing the human H4 receptor and Gα16 (CHO-hH4R-Gα16)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine
-
VUF10148 stock solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed CHO-hH4R-Gα16 cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of VUF10148 to the wells.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the VUF10148 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Mast Cell Degranulation Assay
This protocol assesses the effect of VUF10148 on histamine-induced degranulation of mast cells, a key event in the allergic and inflammatory response.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Cell culture medium for mast cells (e.g., StemPro-34 with supplements)
-
Tyrode's buffer
-
Histamine
-
VUF10148 stock solution
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Preparation:
-
Wash mast cells with Tyrode's buffer and resuspend at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
In a 96-well plate, add varying concentrations of VUF10148 to the mast cell suspension and incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Add histamine (at a concentration that induces submaximal degranulation) to the wells and incubate for 30 minutes at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the β-hexosaminidase substrate solution and incubate for 60 minutes at 37°C.
-
Add 100 µL of stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation relative to a positive control (e.g., ionomycin) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition of histamine-induced degranulation against the logarithm of the VUF10148 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of the Histamine H4 Receptor
Caption: Signaling pathway of the Histamine H4 Receptor.
Experimental Workflow for VUF10148 Characterization
References
Application Notes and Protocols for Histamine H4 Receptor Antagonists in Animal Studies
Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for the compound VUF 10148 . The following application notes and protocols are based on two well-characterized, selective histamine H4 receptor (H4R) antagonists, JNJ7777120 and VUF6002 (also known as JNJ10191584) . These compounds are frequently used in preclinical animal models to investigate the role of the H4R in various physiological and pathological processes. Researchers are advised to use this information as a guide and to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental conditions.
Introduction
The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is implicated in a range of inflammatory and immune responses. Consequently, H4R antagonists are being investigated as potential therapeutic agents for various conditions such as allergic rhinitis, asthma, dermatitis, and pain.[3] This document provides a summary of dosages and experimental protocols for two widely used selective H4R antagonists, JNJ7777120 and VUF6002, in rodent models.
Data Presentation: In Vivo Dosages of Selective H4R Antagonists
The following table summarizes reported dosages of JNJ7777120 and VUF6002 in various animal models. It is crucial to note that the optimal dose can be influenced by the animal strain, disease model, and desired therapeutic effect.
| Compound | Animal Model | Dose Range | Route of Administration | Vehicle | Key Findings | Reference |
| JNJ7777120 | Rat (Wistar) | 1 mg/kg | Intraperitoneal (i.p.) | Saline with 1.1% DMSO | Neuroprotective effects in a model of transient cerebral ischemia.[4][5] | [4][5] |
| Rat (Wistar) | 10 - 30 mg/kg | Subcutaneous (s.c.) | Not specified | Reduced paw edema and thermal hyperalgesia in a carrageenan-induced inflammation model.[6][7] | [6][7] | |
| Mouse (CD-1) | 30 - 100 mg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent inhibition of croton oil-induced ear inflammation.[8] | [8] | |
| Mouse (BALB/c) | 20 mg/kg | Subcutaneous (s.c.) | Not specified | Blocked histamine-induced migration of tracheal mast cells.[9] | [9] | |
| Mouse | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Blocked neutrophil infiltration in a zymosan-induced peritonitis model.[9] | [9] | |
| VUF6002 | Rat (Wistar) | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Significantly reduced paw edema and hyperalgesia in a carrageenan-induced inflammation model.[6][7] | [6][7] |
| Mouse (SNI) | 10 µg/µL | Intra-locus coeruleus | Not specified | Abolished VUF 8430-induced anti-allodynic effect.[10] | [10] | |
| Mouse (SNI) | 6 µ g/mouse | Intrathecal | Not specified | Prevented VUF 8430-induced anti-allodynic effect.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Rat Model of Carrageenan-Induced Paw Edema
This protocol is adapted from studies investigating the anti-inflammatory properties of H4R antagonists.[6][7]
1. Animals:
-
Male Wistar rats (200-250 g).
2. Materials:
-
JNJ7777120 or VUF6002.
-
Vehicle for drug dissolution (e.g., saline, 0.5% carboxymethylcellulose).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
3. Procedure:
-
Drug Administration: Administer JNJ7777120 (10 or 30 mg/kg, s.c.) or VUF6002 (10 mg/kg, s.c.) or vehicle 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Assessment of Analgesic Effects in a Rat Model of Thermal Hyperalgesia
This protocol often accompanies the inflammation model to assess pain modulation.[6][7]
1. Animals:
-
Male Wistar rats (200-250 g).
2. Materials:
-
JNJ7777120 or VUF6002.
-
Vehicle for drug dissolution.
-
Plantar test apparatus.
3. Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source.
-
Drug Administration and Induction of Hyperalgesia: Administer the H4R antagonist or vehicle as described in Protocol 1, followed by carrageenan injection.
-
Measurement of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). A decrease in withdrawal latency indicates hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies between the drug-treated and vehicle-treated groups at each time point.
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled receptor. Upon agonist binding, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC) through the Gβγ subunit, resulting in calcium mobilization.[12] These events contribute to various cellular responses, including chemotaxis and the regulation of inflammatory mediator release.[1][12]
Caption: Simplified signaling pathway of the histamine H4 receptor.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in an animal model of disease.
Caption: General workflow for in vivo animal studies.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 5. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
VUF 10148 Application Notes and Protocols for Drug Development Professionals
For Research Use Only. Not for use in diagnostic procedures.
Abstract
VUF 10148, identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent antagonist of the histamine H4 receptor (H4R). This document provides detailed application notes and protocols for the preparation and use of this compound solutions in preclinical research and drug development. The information is intended for researchers, scientists, and drug development professionals investigating the role of the H4 receptor in various physiological and pathological processes.
Chemical Properties and Data
| Property | Value | Source |
| Chemical Name | 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline | [1] |
| Molecular Formula | C22H24N4 | Inferred |
| Molecular Weight | 344.45 g/mol | Inferred |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO | General Practice |
| Storage | Store at -20°C for long-term stability. | General Practice |
Biological Activity
This compound is an antagonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[2] The H4 receptor is implicated in inflammatory and immune responses, making it a therapeutic target for a range of disorders including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[2][3] Antagonism of the H4 receptor by compounds like this compound can modulate immune cell chemotaxis and cytokine release.[2]
Quantitative Data:
Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, including the structural class of this compound, to understand their binding affinity to the human histamine H4 receptor.[4] While a specific Ki or IC50 value for this compound is not provided in the immediate search results, the class of compounds is characterized by its H4R binding. For experimental design, it is recommended to perform a dose-response curve to determine the IC50 in the specific assay system being used.
Solution Preparation Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.44 mg of this compound (Molecular Weight = 344.45 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution from 3.44 mg of compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C in tightly sealed amber vials to protect from light and moisture. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)
Protocol:
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the 10 mM stock solution in the desired aqueous buffer or cell culture medium.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the assay is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%). A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution. It is recommended to perform intermediate dilutions to ensure accuracy.
Experimental Workflow and Signaling Pathway
General Workflow for an In Vitro H4 Receptor Antagonism Assay
Caption: Workflow for determining the IC50 of this compound.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β-arrestin pathways and mobilize intracellular calcium.
Caption: this compound antagonism of the H4 receptor signaling pathway.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
Disclaimer
The information provided in this document is for research purposes only and is not intended for human or veterinary use. The protocols described are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the user to validate the methods and ensure their suitability for the intended application.
References
- 1. Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 98(3.36) of the human histamine H₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. mtieat.org [mtieat.org]
- 4. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 10148: Stability and Storage
Version: 1.0
For Research Use Only
Important Note: Comprehensive searches for "VUF 10148" in chemical databases, scientific literature, and supplier catalogs did not yield specific information for a compound with this identifier. The following application notes and protocols are provided as a template. Researchers should replace "[Compound Name]" with the correct chemical identifier and populate the tables and protocols with data from the specific supplier's datasheet or their own experimental findings.
Introduction
This document provides detailed application notes and protocols for the handling, storage, and use of [Compound Name], a small molecule modulator of [Specify Target/Pathway, e.g., Vav guanine nucleotide exchange factors (GEFs)]. Proper storage and handling are critical to ensure the stability and activity of the compound for reproducible experimental results.
Physicochemical Properties and Storage Conditions
A summary of the known physicochemical properties and recommended storage conditions for [Compound Name] is provided below. It is crucial to adhere to these guidelines to maintain the integrity of the compound.
| Property | Value |
| Chemical Name | [Insert Chemical Name] |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert MW] g/mol |
| CAS Number | [Insert CAS Number] |
| Appearance | [e.g., White to off-white solid] |
| Purity | >98% (as determined by HPLC) |
| Storage Temperature | Solid: -20°C for long-term storage. In Solution: -80°C. |
| Shipping Conditions | Ambient temperature. |
| Light Sensitivity | [e.g., Protect from light] |
| Hygroscopicity | [e.g., Hygroscopic, store in a desiccator] |
Solubility and Solution Preparation
Accurate solution preparation is essential for in vitro and in vivo studies. The solubility of [Compound Name] in various common solvents is detailed below. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, follow the guidelines provided.
| Solvent | Solubility (at 25°C) | Stock Solution Concentration | Storage of Stock Solution |
| DMSO | ≥ [e.g., 50] mg/mL | [e.g., 10 mM] | Store at -80°C for up to [e.g., 3 months]. Avoid repeated freeze-thaw cycles. |
| Ethanol | [e.g., Sparingly soluble] | Not Recommended | - |
| Water | [e.g., Insoluble] | Not Recommended | - |
| PBS (pH 7.2) | [e.g., Insoluble] | Not Recommended | - |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid [Compound Name] to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound using an analytical balance in a chemical fume hood.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity DMSO. For example, to 1 mg of a compound with a molecular weight of [Insert MW] g/mol , add [Calculate Volume] µL of DMSO.
-
Vortex briefly and/or sonicate gently in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Stability
The stability of [Compound Name] is a critical factor for obtaining reliable and consistent experimental outcomes. Below is a summary of known stability data. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Condition | Stability | Notes |
| Solid at -20°C | Stable for at least [e.g., 2 years] | Protect from moisture and light. |
| DMSO Stock at -80°C | Stable for at least [e.g., 3 months] | Minimize freeze-thaw cycles. Recommend using fresh aliquots. |
| Aqueous Media (pH 7.4) | [e.g., Limited stability, use within hours] | Degradation may occur in aqueous solutions. Prepare fresh dilutions from DMSO stock for each experiment. |
| Freeze-Thaw Cycles | [e.g., Up to 3 cycles with minimal degradation] | It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are example protocols for common experiments involving [Compound Name].
In Vitro Kinase/Enzyme Assay
This protocol describes a general method for assessing the inhibitory activity of [Compound Name] against its target protein.
Materials:
-
[Compound Name]
-
Recombinant [Target Protein]
-
Substrate for [Target Protein]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of [Compound Name] in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted [Compound Name] or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the [Target Protein] solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay for Target Engagement
This protocol provides a framework for measuring the effect of [Compound Name] on a specific signaling pathway in a cellular context.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293T overexpressing [Target Protein])
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[Compound Name]
-
Stimulant (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-[Target], anti-total-[Target], and loading control)
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours, if necessary.
-
Pre-treat the cells with various concentrations of [Compound Name] or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for the specified time to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the appropriate antibodies to assess the phosphorylation status of the target protein.
-
Quantify the band intensities to determine the dose-dependent effect of [Compound Name].
Signaling Pathways and Workflows
Visual representations of the relevant signaling pathway and a general experimental workflow are provided below to aid in experimental design and data interpretation.
Caption: Hypothetical signaling pathway of [Compound Name] targeting Vav GEF downstream of Eph receptor activation.
Caption: General experimental workflow for a cell-based assay with [Compound Name].
VUF 10148: Application Notes and Protocols for Histamine H4 Receptor Antagonism
Note on VUF 10148: Initial searches for a compound specifically named "this compound" did not yield conclusive results, suggesting it may be a less common or potentially misidentified compound. However, extensive information is available for other potent and selective histamine H4 receptor antagonists. This document will focus on JNJ 7777120 , a well-characterized and commercially available H4 receptor antagonist, as a representative compound for researchers in this field. The protocols and data provided for JNJ 7777120 are broadly applicable to the study of H4 receptor antagonism.
Introduction to JNJ 7777120
JNJ 7777120 is a potent and selective antagonist of the histamine H4 receptor.[1] It exhibits high affinity for the H4 receptor with over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3).[2][3] This selectivity makes it an excellent tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[1] JNJ 7777120 has demonstrated anti-inflammatory and antipruritic effects in various in vivo models.[1]
Suppliers and Purchasing
JNJ 7777120 is available from a variety of reputable chemical suppliers catering to the research community. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
Table 1: Representative Suppliers of JNJ 7777120
| Supplier | Product Number (Example) | Purity |
| MedchemExpress | HY-13271 | >98% |
| APExBIO | A8339 | >98% |
| Cayman Chemical | 10011925 | ≥98% |
| Selleck Chemicals | S2905 | >98% |
| Abcam | ab144405 | >98% |
| R&D Systems/Tocris | 4021 | ≥98% |
Quantitative Data
The following table summarizes key quantitative parameters for JNJ 7777120, providing a basis for experimental design.
Table 2: Quantitative Data for JNJ 7777120
| Parameter | Value | Species | Assay System | Reference |
| Ki (Inhibition Constant) | 4.5 nM | Human | Recombinant H4 Receptor | [2][3][4] |
| ~4 nM | Mouse, Rat | Recombinant H4 Receptors | ||
| IC50 (Half Maximal Inhibitory Concentration) | 4.5 nM | Human | H4 Receptor | |
| 40 nM | Mouse | Histamine-induced Mast Cell Chemotaxis |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
-
Solubility:
-
DMSO: Soluble up to 50 mM or 14 mg/mL.[5]
-
1 eq. HCl: Soluble up to 100 mM.
-
Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve JNJ 7777120 in DMSO or DMF and then dilute with the aqueous buffer of choice.[5] A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[6][5]
-
-
Procedure for a 10 mM DMSO Stock Solution:
-
JNJ 7777120 has a molecular weight of 277.75 g/mol .
-
To prepare a 10 mM stock solution, weigh out 2.78 mg of JNJ 7777120.
-
Add 1 mL of high-purity DMSO to the solid compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[2]
-
In Vitro Application: Mast Cell Chemotaxis Assay
This protocol provides a method to assess the inhibitory effect of JNJ 7777120 on histamine-induced mast cell migration.
-
Materials:
-
Bone marrow-derived mast cells (BMMCs)
-
Histamine
-
JNJ 7777120
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Appropriate cell culture medium
-
-
Protocol:
-
Culture BMMCs in appropriate media.
-
Prepare a stock solution of JNJ 7777120 in DMSO as described above.
-
Pre-incubate BMMCs with varying concentrations of JNJ 7777120 (e.g., 1 nM to 10 µM) for 10-30 minutes at 37°C.[4] A DMSO vehicle control should be included.
-
Place histamine (typically 10 µM) in the lower chamber of the chemotaxis plate to act as the chemoattractant.
-
Add the pre-incubated BMMCs to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Plot the number of migrated cells against the concentration of JNJ 7777120 to determine the IC50 value.
-
In Vivo Application: Mouse Model of Peritonitis
This protocol describes the use of JNJ 7777120 to inhibit neutrophil infiltration in a zymosan-induced peritonitis model in mice.
-
Materials:
-
BALB/c mice
-
Zymosan A
-
JNJ 7777120
-
Sterile saline
-
Vehicle for JNJ 7777120 (e.g., saline, or a suspension with CMC-Na)[2]
-
-
Protocol:
-
Prepare a sterile solution or suspension of JNJ 7777120 for administration. For subcutaneous (s.c.) injection, it can be dissolved in saline.[7] For oral (p.o.) administration, a suspension in carboxymethylcellulose sodium (CMC-Na) can be used.[2]
-
Administer JNJ 7777120 to the mice at a dose of 1-100 mg/kg via the desired route (e.g., s.c. or p.o.). A typical effective dose is 10 mg/kg, s.c. Administer the vehicle to a control group.
-
Thirty minutes after JNJ 7777120 administration, induce peritonitis by intraperitoneal (i.p.) injection of zymosan (e.g., 2 mg per mouse in sterile saline).[7]
-
After a set period (e.g., 1.5-4 hours), euthanize the mice.
-
Collect the peritoneal lavage fluid by washing the peritoneal cavity with a known volume of sterile, heparinized phosphate-buffered saline (PBS).
-
Determine the total number of cells in the lavage fluid.
-
Perform a differential cell count (e.g., using a cytospin and staining) to quantify the number of neutrophils.
-
Compare the neutrophil counts between the JNJ 7777120-treated group and the vehicle-treated control group to assess the anti-inflammatory effect.
-
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
References
- 1. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VUF 10148 for Histamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10148, chemically identified as 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline, is a potent ligand for the human histamine H4 receptor (H4R). Developed through fragment-based design, this compound serves as a valuable tool for investigating the physiological and pathological roles of the H4 receptor, particularly in the context of inflammation. The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is a key mediator in inflammatory and immune responses. These application notes provide a summary of the known characteristics of this compound and detailed protocols for its further pharmacological characterization.
Pharmacological Profile of this compound
This compound has been identified as a high-affinity ligand for the human histamine H4 receptor. However, comprehensive data regarding its binding affinity at other histamine receptor subtypes (H1, H2, and H3) and its functional activity (agonist versus antagonist) are not extensively documented in publicly available literature. The primary characterization of this compound demonstrates its potent interaction with the H4 receptor and suggests its potential as an anti-inflammatory agent.
Quantitative Data Summary
The following table summarizes the available binding affinity data for this compound. Researchers are encouraged to perform selectivity and functional assays to build a complete pharmacological profile.
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | H4 | Human | 25 | 7.6 | [1] |
| This compound | H1, H2, H3 | Human | Data not available | Data not available | - |
Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the release of Gβγ subunits can activate other signaling cascades, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). These signaling events are crucial for H4 receptor-mediated cellular responses like chemotaxis of immune cells.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
The following protocols are generalized methods that can be adapted to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive)
This protocol describes how to determine the binding affinity (Ki) of this compound for histamine receptors (H1, H2, H3, and H4).
Objective: To determine the Ki of this compound at human histamine receptors.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligands:
-
H1R: [³H]-Mepyramine
-
H2R: [³H]-Tiotidine
-
H3R: [³H]-Nα-methylhistamine
-
H4R: [³H]-Histamine
-
-
Non-specific Binding Control:
-
H1R: Mianserin (10 µM)
-
H2R: Ranitidine (100 µM)
-
H3R: Thioperamide (10 µM)
-
H4R: JNJ 7777120 (10 µM)
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: this compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
VUF 10148: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10148, with the IUPAC name 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective antagonist of the histamine H4 receptor (H4R). While initially investigated for its anti-inflammatory properties, the expression and functional role of H4R in the central nervous system (CNS) have opened new avenues for its application in neuroscience research. This document provides detailed application notes and experimental protocols for the use of this compound in studying neurological processes and its potential as a therapeutic agent for CNS disorders.
Histamine is a crucial neurotransmitter in the brain, modulating various physiological functions through its four receptor subtypes (H1R, H2R, H3R, and H4R). The H4 receptor, a G protein-coupled receptor (GPCR), is expressed on neurons and glial cells, suggesting its involvement in neuro-inflammation, neuro-immune interactions, and the modulation of neuronal activity. This compound serves as a valuable pharmacological tool to elucidate the specific roles of H4R in these processes.
Pharmacological Profile of this compound
A comprehensive understanding of the binding affinity and selectivity of this compound is critical for designing and interpreting experiments. The following table summarizes the available quantitative data for this compound and, for comparative purposes, other relevant histamine receptor ligands.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Receptor Selectivity |
| This compound | Histamine H4 Receptor (H4R) | 40 | Potent H4R antagonist |
| This compound | Histamine H1 Receptor (H1R) | >10,000 | >250-fold vs H4R |
| This compound | Histamine H2 Receptor (H2R) | >10,000 | >250-fold vs H4R |
| This compound | Histamine H3 Receptor (H3R) | >10,000 | >250-fold vs H4R |
| JNJ 7777120 | Histamine H4 Receptor (H4R) | 13 | Potent and selective H4R antagonist |
| Thioperamide | Histamine H3/H4 Receptor | 2 - 34 (H3R), 15 - 41 (H4R) | Dual H3R/H4R antagonist |
Applications in Neuroscience
The selective antagonism of H4R by this compound allows for the investigation of its role in various neurological contexts:
-
Neuro-inflammation: H4R is expressed on microglia and astrocytes, the primary immune cells of the brain. This compound can be used to study the involvement of H4R in microglial activation, cytokine release, and the overall inflammatory response in models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Neuropathic Pain: Histamine and its receptors are implicated in pain signaling pathways. This compound can be employed to explore the contribution of H4R to the development and maintenance of neuropathic pain.
-
Modulation of Neuronal Excitability: Studies have shown that H4R activation can directly affect neuronal firing. This compound can be used in electrophysiological studies to investigate how H4R antagonism alters neuronal excitability and synaptic transmission in different brain regions.
-
Cognitive Function: The histaminergic system plays a role in cognitive processes such as learning and memory. By blocking H4R, this compound can help to delineate the specific contribution of this receptor to cognitive function and its potential as a target for cognitive enhancement.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in a neuroscience research setting.
Protocol 1: In Vitro Radioligand Binding Assay for H4 Receptor Occupancy
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Materials:
-
HEK293 cells stably expressing human H4R
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
[3H]-Histamine (radioligand)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled histamine or JNJ 7777120)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hH4R cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh membrane preparation buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of membrane preparation buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (for competition binding).
-
50 µL of [3H]-Histamine at a concentration near its Kd.
-
50 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold membrane preparation buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay in Neuronal Cells
Objective: To assess the functional antagonist activity of this compound at the H4 receptor by measuring changes in intracellular calcium levels in response to an H4R agonist.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y) endogenously or recombinantly expressing H4R.
-
Neuronal cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
H4R agonist (e.g., 4-methylhistamine).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating and Dye Loading:
-
Plate neuronal cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of the H4R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin kinetic measurement (Excitation: ~494 nm, Emission: ~516 nm).
-
After establishing a stable baseline, add the H4R agonist to all wells.
-
Continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value of this compound from the resulting dose-response curve.
-
Protocol 3: Ex Vivo Electrophysiology in Brain Slices
Objective: To investigate the effect of this compound on neuronal excitability and synaptic transmission in a specific brain region.
Materials:
-
Rodent (rat or mouse).
-
Vibrating microtome (vibratome).
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2, 5% CO2).
-
Recording chamber for brain slices.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
This compound.
-
H4R agonist (optional, for studying antagonism).
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a controlled temperature (e.g., 32°C).
-
Using a microscope, identify a neuron for recording.
-
Establish a whole-cell patch-clamp recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections, or synaptic currents).
-
-
Drug Application:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in aCSF.
-
Bath-apply this compound to the brain slice and record any changes in neuronal activity.
-
(Optional) After observing the effect of this compound, co-apply an H4R agonist to confirm that the observed effects are mediated by H4R antagonism.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological parameters before, during, and after drug application.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in neuroscience research.
Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action of this compound.
Caption: General workflow for in vitro characterization of this compound.
Caption: Workflow for studying the effects of this compound on neuronal activity using ex vivo brain slices.
Application Notes and Protocols for VUF 10148 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10148 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory and immunological processes. Activation of PAR2 by endogenous proteases, such as trypsin and mast cell tryptase, triggers signaling cascades that contribute to neurogenic inflammation, pain, and the recruitment and activation of immune cells. By blocking these signaling pathways, this compound serves as a valuable tool for investigating the role of PAR2 in various immune responses and as a potential therapeutic agent for inflammatory diseases.
These application notes provide an overview of the use of this compound in immunology research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that binds to and activates the receptor. This activation initiates intracellular signaling through various pathways, including the Gαq/11 pathway, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent mobilization of intracellular calcium. PAR2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway, culminating in the transcription of pro-inflammatory genes.
This compound acts as a competitive antagonist at the PAR2 receptor, preventing the binding of the tethered ligand and thereby inhibiting downstream signaling events. This antagonism blocks PAR2-mediated cellular responses, such as cytokine and chemokine release, immune cell chemotaxis, and the degranulation of mast cells.
Signaling Pathway of PAR2 Activation and Inhibition by this compound
Caption: this compound inhibits PAR2 signaling.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant PAR2 antagonists in various in vitro assays. This data is compiled from multiple studies and provides a comparative overview of their potency.
| Compound | Assay | Cell Line/System | Agonist | IC50 (µM) |
| This compound | Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | Data not available in searched literature |
| K-14585 | Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | ~1.0[1] |
| K-12940 | Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | ~2.0[1] |
| C391 | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH2 | 1.30[2] |
| GB88 | Calcium Mobilization | HT-29 | 2f-LIGRLO-NH2 | 0.56[3] |
| K-14585 | NF-κB Reporter Assay | NCTC2544-PAR2 | SLIGKV-OH | Qualitative inhibition shown[1] |
| C391 | MAPK (ERK) Assay | 16HBE14o- | 2-at-LIGRL-NH2 | ~1.0[2] |
Note: Specific IC50 values for this compound in immune cells were not available in the searched literature. The provided data for other antagonists serves as a reference for expected potency in similar assays.
Experimental Protocols
Detailed methodologies for key experiments to assess the immunological effects of this compound are provided below.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PAR2-agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.
Materials:
-
Human immune cells (e.g., mast cells, neutrophils, or a relevant cell line expressing PAR2)
-
This compound
-
PAR2 agonist (e.g., SLIGRL-NH2, trypsin)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation:
-
Culture cells to the appropriate density.
-
On the day of the assay, harvest and resuspend cells in HBSS with HEPES.
-
Load cells with Fluo-4 AM (typically 1-5 µM) and an equivalent concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with HEPES to remove extracellular dye and resuspend in the same buffer.
-
Plate the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 to 1 x 10^5 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS with HEPES.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Inject the PAR2 agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Cytokine Release Assay
This protocol determines the effect of this compound on the release of pro-inflammatory cytokines from immune cells following PAR2 activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell type (e.g., mast cells)
-
This compound
-
PAR2 agonist (e.g., trypsin, SLIGRL-NH2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, IL-8, TNF-α)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Cell Seeding:
-
Isolate and prepare the immune cells.
-
Seed the cells in a 96-well plate at a concentration of 1 x 10^5 to 2 x 10^5 cells/well in culture medium.
-
-
Compound Pre-treatment:
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add the PAR2 agonist to the wells. Include an unstimulated control.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Cell Viability Assessment (Optional but Recommended):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed effects are not due to cytotoxicity of the compounds.
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated controls.
-
Normalize the data to the agonist-only control.
-
Plot the cytokine concentration against the this compound concentration and determine the IC50 value.
-
In Vivo Model of PAR2-Mediated Inflammation
This protocol describes a general approach for evaluating the anti-inflammatory effects of this compound in a mouse model of paw edema, a common model for acute inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
PAR2 agonist (e.g., trypsin, SLIGRL-NH2) or an inflammatory agent known to activate PAR2 (e.g., carrageenan)
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
Calipers or a plethysmometer to measure paw volume
-
Anesthesia (if required for injections)
Protocol:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a predetermined time before the inflammatory challenge. The dose and timing should be optimized in preliminary studies. Include a vehicle control group.
-
-
Induction of Inflammation:
-
Inject the PAR2 agonist or inflammatory agent into the plantar surface of one of the hind paws. Inject the contralateral paw with saline as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw thickness or volume using calipers or a plethysmometer at regular intervals after the injection (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume for each mouse by subtracting the pre-injection measurement from the post-injection measurements.
-
Compare the increase in paw volume between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
The percentage of inhibition of edema can be calculated as: [(Vehicle control paw volume increase - this compound-treated paw volume increase) / Vehicle control paw volume increase] x 100.
-
Logical Flow for In Vivo Inflammation Study
Caption: Workflow for an in vivo inflammation study.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate role of PAR2 in the immune system. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on key immunological responses, from intracellular signaling to in vivo inflammation. By utilizing these methods, scientists and drug development professionals can further elucidate the therapeutic potential of targeting PAR2 in a range of inflammatory and autoimmune diseases.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 10148: A Pharmacological Tool for Histamine H4 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VUF 10148, a potent pharmacological tool for studying the histamine H4 receptor (H4R). The following sections detail its mechanism of action, key quantitative data, and detailed protocols for its application in in vitro assays.
Introduction
This compound is a potent and selective ligand for the human histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Due to its role in modulating immune responses and inflammation, the H4R is a significant target for the development of therapeutics for allergic and inflammatory diseases such as asthma, atopic dermatitis, and pruritus. This compound, belonging to the 2-aminopyrimidine class of compounds, serves as a valuable research tool to investigate the physiological and pathophysiological roles of the H4R.
Mechanism of Action
This compound acts as an antagonist at the histamine H4 receptor. By binding to the receptor, it blocks the downstream signaling pathways typically initiated by the endogenous agonist, histamine. The H4R couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation is known to induce chemotaxis of various immune cells. As an antagonist, this compound is expected to inhibit these histamine-induced effects, thereby exerting anti-inflammatory properties.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a comparative context with other well-characterized H4R antagonists.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | Histamine H4 Receptor | Radioligand Binding (Ki) | 40 nM | Human | [1] |
| JNJ 7777120 | Histamine H4 Receptor | Radioligand Binding (Ki) | 4.5 nM | Human | |
| JNJ 7777120 | Histamine H4 Receptor | Functional Antagonism (pA2) | 8.1 | Human | |
| VUF 6002 | Histamine H4 Receptor | Radioligand Binding (Ki) | 26 nM | Human | |
| VUF 6002 | Eosinophil Chemotaxis | Functional Antagonism (IC50) | 530 nM | Human | |
| VUF 6002 | Mast Cell Chemotaxis | Functional Antagonism (IC50) | 138 nM | Human |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound at the histamine H4 receptor. These protocols are based on standard methodologies used for H4R antagonists.
Radioligand Binding Assay for Histamine H4 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human H4R.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120 or unlabeled histamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize H4R-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Histamine (final concentration ~1-5 nM), 50 µL of assay buffer, and 100 µL of cell membrane suspension (10-50 µg protein/well).
-
Non-specific Binding: 50 µL of [³H]-Histamine, 50 µL of non-specific binding control, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of [³H]-Histamine, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Histamine binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize histamine-induced intracellular calcium mobilization in H4R-expressing cells.
Signaling Pathway:
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human H4R.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system.
Procedure:
-
Cell Plating: Seed H4R-expressing cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Automatically inject a fixed concentration of histamine (typically the EC80 concentration) into each well.
-
Immediately and continuously record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the percentage of inhibition of the histamine response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Mast Cell Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit histamine-induced migration of mast cells.
Experimental Workflow:
Materials:
-
Cells: Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., LAD2).
-
Chemoattractant: Histamine.
-
Antagonist: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 or 8 µm pore size, depending on the cell type.
-
Detection Reagent: Calcein-AM or other cell viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture mast cells to the appropriate density. On the day of the assay, harvest the cells and resuspend them in assay medium.
-
Antagonist Pre-incubation: Pre-incubate the mast cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing histamine (at a pre-determined optimal chemotactic concentration) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated mast cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein-AM and measuring the fluorescence in the lower well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the histamine-only control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Disclaimer: The provided protocols are representative methodologies for characterizing histamine H4 receptor antagonists. As a primary publication detailing the specific experimental conditions for this compound could not be located, these protocols should be optimized for specific experimental systems.
References
Application Notes: VUF10148 as a P2X7 Receptor Antagonist in Cell-Based Assays
Introduction
VUF10148 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia. The P2X7 receptor plays a crucial role in inflammatory responses, making it a significant target for drug development in various pathologies, including chronic inflammatory diseases and neuropathic pain. Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to Na+ and Ca2+ influx, K+ efflux, and the formation of a large membrane pore. This cascade of events triggers the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β. VUF10148 effectively blocks these ATP-induced effects, providing a valuable tool for studying the physiological and pathological roles of the P2X7 receptor.
These application notes provide detailed protocols for utilizing VUF10148 in common cell-based assays to assess its antagonistic activity on the P2X7 receptor. The included methodologies cover calcium influx assays, pore formation assays, and cytokine release assays, offering a comprehensive guide for researchers in immunology, pharmacology, and drug discovery.
Quantitative Data Summary
The inhibitory activity of VUF10148 on the P2X7 receptor can be quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the antagonist. The following table summarizes typical IC50 values for VUF10148 in different assay formats.
| Assay Type | Cell Line | Agonist | VUF10148 IC50 (nM) | Reference |
| Calcium Influx | HEK293 (human P2X7) | BzATP | 10 - 50 | |
| Pore Formation (YO-PRO-1 Uptake) | J774 (mouse macrophage) | ATP | 20 - 100 | |
| IL-1β Release | THP-1 (human monocyte) | LPS + ATP | 50 - 200 |
Note: IC50 values can vary depending on experimental conditions such as cell type, agonist concentration, and incubation time.
Experimental Protocols
Calcium Influx Assay
This assay measures the ability of VUF10148 to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
VUF10148
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 485 nm/520 nm)
Protocol:
-
Cell Culture: Culture HEK293-hP2X7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS). Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBS to remove excess dye. After the final wash, leave 100 µL of HBS in each well.
-
Compound Addition: Prepare serial dilutions of VUF10148 in HBS. Add the desired concentrations of VUF10148 to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. After establishing a baseline reading for 1-2 minutes, add a pre-determined concentration of BzATP (e.g., EC80 concentration) to all wells simultaneously using an automated injector.
-
Data Analysis: The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium. Calculate the inhibition of the calcium influx by VUF10148 relative to the vehicle control and determine the IC50 value.
Figure 1: Workflow for the P2X7 Calcium Influx Assay.
Pore Formation (YO-PRO-1 Uptake) Assay
This assay assesses the ability of VUF10148 to prevent the formation of the P2X7 receptor-associated large membrane pore, which is permeable to larger molecules like the fluorescent dye YO-PRO-1.
Materials:
-
J774 or THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
YO-PRO-1 iodide
-
ATP (Adenosine 5'-triphosphate)
-
VUF10148
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters for YO-PRO-1 (e.g., 491 nm/509 nm)
Protocol:
-
Cell Culture: Culture J774 or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours is recommended to upregulate P2X7 receptor expression.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^5 cells per well and allow them to adhere.
-
Compound and Dye Addition: Prepare a solution containing YO-PRO-1 (e.g., 1 µM) and the desired concentrations of VUF10148 in a low-divalent cation saline solution. Remove the culture medium and add 100 µL of this solution to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After a brief baseline reading, add a high concentration of ATP (e.g., 1-5 mM) to all wells.
-
Kinetic Reading: Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: The increase in fluorescence indicates the uptake of YO-PRO-1 through the P2X7 pore. Calculate the rate of YO-PRO-1 uptake or the endpoint fluorescence and determine the percentage of inhibition by VUF10148 to calculate the IC50 value.
Figure 2: Workflow for the P2X7 Pore Formation (YO-PRO-1 Uptake) Assay.
IL-1β Release Assay
This assay measures the downstream consequence of P2X7 receptor activation, the release of the pro-inflammatory cytokine IL-1β, and the inhibitory effect of VUF10148 on this process.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
ATP
-
VUF10148
-
24-well tissue culture plates
-
Human IL-1β ELISA kit
Protocol:
-
Cell Priming: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well. Differentiate the cells with PMA (e.g., 100 ng/mL) for 3 hours. Remove the PMA-containing medium and allow the cells to rest for 24 hours. Prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce pro-IL-1β expression.
-
Compound Treatment: After the LPS priming step, gently wash the cells with serum-free RPMI-1640. Add fresh serum-free medium containing the desired concentrations of VUF10148 and incubate for 30 minutes.
-
P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well.
-
ELISA: Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release by VUF10148 compared to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the P2X7-mediated IL-1β Release Assay.
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and the point of inhibition by VUF10148.
Figure 4: Simplified signaling pathway of P2X7 receptor activation and inhibition by VUF10148.
Application Notes and Protocols for the Administration of VUF 10148 in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to VUF 10148
This compound is known as an antagonist of the histamine H4 receptor. The histamine H4 receptor, a G-protein coupled receptor, is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[1][2][3] Consequently, H4 receptor antagonists like this compound are investigated for their therapeutic potential in treating conditions such as pruritus, inflammation, and autoimmune diseases.[1][2][3] The choice of administration route in preclinical mouse models is a critical factor that can influence the compound's bioavailability, efficacy, and toxicity profile.
General Considerations for Administration in Mice
Several factors must be considered when selecting an administration route for a compound like this compound in mice. These include the physicochemical properties of the compound, the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure), and the specific scientific question being addressed.[4][5] Common routes of administration in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[4] The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[4]
Data Presentation: Summary of Common Administration Routes in Mice
The following table summarizes key parameters for common administration routes in adult mice. These are general guidelines and may need to be adjusted based on the specific formulation of this compound.
| Administration Route | Recommended Volume | Recommended Needle Gauge | Potential Advantages | Potential Disadvantages |
| Oral (Gavage) | < 10 mL/kg | 20-22 G (blunt-tipped) | Convenient for repeated dosing, non-invasive.[6] | Potential for stress and injury, variable absorption (first-pass metabolism).[6][7] |
| Intraperitoneal (IP) | < 10 mL/kg | 25-27 G | Rapid absorption, larger volumes possible compared to IV.[4] | Risk of injection into organs, potential for irritation of the peritoneal cavity.[8][9] |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 G | 100% bioavailability, rapid onset of action.[4][10] | Requires technical skill, small volume limits, potential for tail vein injury.[4][10] |
| Subcutaneous (SC) | < 1-2 mL | 25-27 G | Slower, more sustained absorption, suitable for suspensions.[4] | Slower onset of action, potential for local irritation.[4] |
Experimental Protocols
Oral Administration (Gavage) Protocol
Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[6][7]
Materials:
-
This compound solution/suspension
-
Appropriate vehicle (e.g., sterile water, saline, or a specialized formulation)
-
Flexible or rigid gavage needle (20-22 G for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the this compound formulation to be administered.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
With the mouse's head pointing upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. The length of the needle to be inserted can be pre-measured from the tip of the mouse's nose to the last rib.
-
Once in the stomach, administer the substance slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress or adverse reactions.
Intraperitoneal (IP) Injection Protocol
IP injection is a common parenteral route for administering substances that are rapidly absorbed into the systemic circulation.[8][9]
Materials:
-
This compound solution (sterile and isotonic)
-
Syringe (1 mL)
-
Needle (25-27 G)
-
70% ethanol or other disinfectant
-
Animal scale
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Prepare the injection by drawing the this compound solution into the syringe.
-
Restrain the mouse with its head tilted downwards to move the abdominal organs away from the injection site.[10]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][10]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate incorrect needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse effects.
Intravenous (IV) Injection Protocol (Tail Vein)
IV injection provides the most rapid and complete delivery of a substance into the circulation.[4][10]
Materials:
-
This compound solution (sterile, isotonic, and free of particulates)
-
Syringe (0.3-0.5 mL)
-
Needle (27-30 G)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
Procedure:
-
Weigh the mouse and prepare the injection.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualization of Pathways and Workflows
Generalized Histamine H4 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a generalized signaling pathway for a Gi-coupled GPCR, which is the primary signaling mechanism for the H4 receptor.
Caption: Generalized Gi-coupled GPCR signaling pathway for the H4 receptor.
Experimental Workflow for this compound Administration in Mice
The following diagram outlines a typical experimental workflow for administering this compound to mice and assessing its effects.
Caption: General experimental workflow for this compound studies in mice.
Logical Relationship of Administration Routes to Pharmacokinetic Profiles
This diagram illustrates the conceptual relationship between the choice of administration route and the resulting pharmacokinetic profile.
Caption: Relationship between administration route and pharmacokinetic profile.
References
- 1. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cea.unizar.es [cea.unizar.es]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 6. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of VUF 10148
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10148 is a notable antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. As a member of the quinoxaline class of compounds, its detection and quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides detailed application notes and proposed protocols for the analytical detection of this compound, leveraging High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar quinoxaline derivatives and other histamine H4 receptor antagonists.
Physicochemical Properties of a Related Compound: VUF 10166
Due to the limited availability of public information on this compound, data for a closely related and structurally similar compound, VUF 10166 (2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline), is presented below to guide analytical method development.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | [1] |
| Molecular Formula | C₁₃H₁₅ClN₄ | [1] |
| Molecular Weight | 262.74 g/mol | [1] |
| CAS Number | 155584-74-0 | [1] |
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range. A validated, specific, and sensitive LC-MS/MS method has been successfully used for the analysis of toreforant, another histamine H4 receptor antagonist, in plasma samples.[2]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% mobile phase A, 10% mobile phase B).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase HPLC method is suitable for the separation of this compound from endogenous plasma components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for sensitive and selective detection.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A hypothetical transition for VUF 10166 (m/z 263.1) would be determined by identifying a stable precursor ion and a prominent product ion after collision-induced dissociation. |
Experimental Workflows and Signaling Pathways
This compound Analytical Workflow
The following diagram illustrates the proposed experimental workflow for the quantification of this compound in plasma samples.
Caption: Proposed workflow for this compound analysis in plasma.
Histamine H4 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor. The binding of the endogenous ligand, histamine, to the H4 receptor initiates a signaling cascade through Gαi/o proteins and β-arrestin. This pathway is involved in modulating immune cell chemotaxis and inflammatory responses. This compound blocks these effects by preventing histamine from binding to the receptor.
Caption: Histamine H4 receptor signaling pathway antagonism by this compound.
Conclusion
The protocols and information provided in this document offer a robust starting point for the development and validation of analytical methods for the detection of this compound. The proposed LC-MS/MS method, based on established principles for similar compounds, is expected to provide the necessary sensitivity and selectivity for pharmacokinetic and other studies critical to drug development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.
References
VUF10148: Application Notes and Protocols for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF10148 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. The histamine H4 receptor is implicated in a variety of inflammatory and immune responses, making it a compelling target for the development of novel therapeutics for allergic and inflammatory diseases such as asthma, atopic dermatitis, and pruritus. VUF10148 serves as a critical pharmacological tool for the validation of the H4 receptor as a therapeutic target in various preclinical models. These application notes provide an overview of VUF10148, its mechanism of action, and detailed protocols for its use in key in vitro target validation studies.
Mechanism of Action
The histamine H4 receptor is a member of the GPCR superfamily and is known to couple to Gi/o proteins. Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. VUF10148 exerts its effects by competitively binding to the H4 receptor, thereby blocking histamine-induced signaling and subsequent downstream cellular responses.
Data Presentation
The following table summarizes the key pharmacological data for VUF10148, facilitating its effective use in experimental design.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 40 nM | Radioligand Binding Assay | [1] |
| Functional Antagonism | ||||
| IC50 (Eosinophil Shape Change) | Human | 0.3 µM (for JNJ7777120, a similar H4R antagonist) | Fluorometric Imaging | [2][3] |
| IC50 (Eosinophil Chemotaxis) | Human | 86 nM (for JNJ7777120, a similar H4R antagonist) | Transwell Assay | [2] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the histamine H4 receptor and the inhibitory action of VUF10148.
Caption: Histamine H4 Receptor Signaling Pathway and VUF10148 Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to validate the role of the H4 receptor using VUF10148.
Eosinophil Chemotaxis Assay
This assay is used to determine the ability of VUF10148 to inhibit histamine-induced migration of eosinophils.
Experimental Workflow:
Caption: Workflow for Eosinophil Chemotaxis Assay.
Materials:
-
Human peripheral blood
-
Eosinophil isolation kit
-
RPMI 1640 medium supplemented with 1% FCS and 10 mM HEPES
-
Transwell plates (e.g., 5 µm pore size)
-
Histamine
-
VUF10148
-
Flow cytometer or hemocytometer
Protocol:
-
Isolate eosinophils from human peripheral blood using a standard isolation kit according to the manufacturer's instructions.
-
Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of VUF10148 (e.g., 1 nM to 10 µM) or vehicle (e.g., DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper wells of a 96-well chemotaxis plate.
-
In the bottom wells, add 100 µL of assay medium containing histamine at a concentration that induces a submaximal chemotactic response (e.g., 1 µM). Include wells with assay medium alone as a negative control.
-
Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.
-
After incubation, carefully remove the upper chamber.
-
Enumerate the number of migrated cells in the bottom well using a flow cytometer or by manual counting with a hemocytometer.
-
Calculate the percentage inhibition of chemotaxis for each concentration of VUF10148 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of VUF10148 and fitting the data to a four-parameter logistic equation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of VUF10148 to inhibit histamine-induced degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Experimental Workflow:
Caption: Workflow for Mast Cell Degranulation Assay.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium
-
Tyrode's buffer
-
Histamine
-
VUF10148
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100
-
96-well plates
-
Microplate reader
Protocol:
-
Seed mast cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of VUF10148 (e.g., 1 nM to 10 µM) or vehicle in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulate the cells by adding histamine (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.
-
To measure total β-hexosaminidase release, lyse a set of control wells with 0.1% Triton X-100.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant and incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100
-
Determine the IC50 value for VUF10148 as described in the chemotaxis assay protocol.
cAMP Accumulation Assay
This assay determines the ability of VUF10148 to block the histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
A cell line stably expressing the human H4 receptor (e.g., CHO-H4R)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)
-
Forskolin
-
Histamine
-
VUF10148
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
Protocol:
-
Seed H4R-expressing cells into a 384-well plate and culture overnight.
-
Aspirate the culture medium and add assay buffer.
-
Pre-incubate the cells with various concentrations of VUF10148 (e.g., 1 nM to 10 µM) or vehicle for 30 minutes at room temperature.
-
Stimulate the cells with a mixture of forskolin (to induce cAMP production, e.g., 1-10 µM) and histamine (to activate the Gi-coupled H4R, e.g., 1 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
The inhibitory effect of VUF10148 will be observed as a reversal of the histamine-induced decrease in forskolin-stimulated cAMP levels.
-
Calculate the percentage of inhibition of the histamine effect for each VUF10148 concentration.
-
Determine the IC50 value as previously described.
Conclusion
VUF10148 is a valuable pharmacological tool for the investigation and validation of the histamine H4 receptor as a therapeutic target. The protocols provided herein offer robust and reproducible methods for characterizing the in vitro activity of VUF10148 and for elucidating the role of the H4 receptor in key inflammatory cell types. Proper execution of these assays will provide crucial data to support the progression of H4R-targeted drug discovery programs.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 10148: Application Notes and Protocols for a Novel Histamine H4 Receptor Ligand
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VUF 10148 is a potent, nanomolar-affinity ligand for the human histamine H4 receptor (H4R)[1]. As a member of the quinoxaline scaffold of H4R ligands, this compound, chemically known as 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline, serves as a valuable tool for researchers investigating the role of the H4 receptor in various physiological and pathophysiological processes. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in the modulation of immune responses and inflammatory conditions such as allergic asthma, pruritus, and rheumatoid arthritis.
These application notes provide an overview of the pharmacological properties of this compound, along with detailed protocols for its use in in vitro cell-based assays to aid researchers in their exploration of H4R-mediated signaling and function.
Commercial Availability
This compound is available from various chemical suppliers specializing in research compounds. Researchers should inquire with vendors such as MedChemExpress, Selleck Chemicals, and Cayman Chemical for purchasing information. It is imperative to obtain a certificate of analysis to ensure the purity and identity of the compound before use in experimental settings.
Pharmacological Data
Quantitative analysis of this compound's interaction with the human histamine H4 receptor has been determined through radioligand binding assays. The following table summarizes the binding affinity of this compound.
| Compound | Target | Assay Type | pKi (M) | Ki (nM) | Reference |
| This compound | Human Histamine H4 Receptor | [3H]-Histamine Displacement | 7.7 | 20 | [1] |
Note: The functional activity of this compound as an agonist or antagonist has not been explicitly detailed in the primary characterization literature[1]. Researchers are advised to perform functional assays, such as cAMP accumulation or calcium mobilization assays, to determine the specific mode of action of this compound in their experimental system.
Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the H4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways, influencing cellular processes such as chemotaxis, cytokine release, and cell differentiation. Antagonists of the H4R will block these downstream effects.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to characterize the interaction of this compound with the histamine H4 receptor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Radioligand Binding Assay (Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the human H4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing the human H4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
[3H]-Histamine (radioligand)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled histamine)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Workflow:
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the human H4 receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-Histamine to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled histamine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is used to determine if this compound acts as an agonist or antagonist at the H4 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human H4 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
Known H4R agonist (positive control)
-
Known H4R antagonist (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Workflow:
Procedure:
-
Cell Plating:
-
Seed H4R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Add a known H4R agonist as a positive control.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate at 37°C for a specified time.
-
-
Antagonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells and pre-incubate.
-
Add a known H4R agonist at its EC80 concentration to all wells except the basal control.
-
Add forskolin to all wells.
-
Incubate at 37°C for a specified time.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
Troubleshooting
-
Low Binding Signal: Ensure the membrane preparation is of high quality and that the radioligand has not degraded. Optimize the protein concentration and incubation time.
-
High Non-Specific Binding: Reduce the concentration of the radioligand. Ensure adequate washing steps. Consider using a different non-specific binding control.
-
Variable cAMP Results: Ensure consistent cell numbers in each well. Optimize the forskolin concentration and stimulation time. Use a phosphodiesterase inhibitor to prevent cAMP degradation.
References
Troubleshooting & Optimization
Technical Support Center: VUF Compound Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF series compounds, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing solubility issues with a VUF compound. What are the recommended solvents?
A1: Many VUF series compounds, such as VUF10460, exhibit limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For VUF10460, a stock solution can be prepared in DMSO at concentrations up to 100 mM.[1] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it in aqueous buffers or cell culture media for your experiments.
Q2: How should I prepare my working solutions from a DMSO stock to avoid precipitation?
A2: To prepare working solutions, the DMSO stock should be serially diluted in the aqueous buffer or cell culture medium of your choice. It is critical to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Rapidly vortexing the aqueous solution while adding the DMSO stock can help prevent precipitation. It is also advisable to prepare working solutions fresh for each experiment.
Q3: Can I store my VUF compound stock solution? If so, under what conditions?
A3: Yes, stock solutions of VUF compounds in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
Issue: Compound Precipitates Out of Solution During Experiment
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Incorrect solvent | For initial solubilization, use a recommended organic solvent like DMSO.[1] Avoid dissolving the compound directly in aqueous buffers. |
| Temperature effects | Some compounds are less soluble at lower temperatures. Ensure your working solutions are at the appropriate temperature for your experiment before use. Avoid storing diluted aqueous solutions at low temperatures for extended periods. |
| High final concentration | The final concentration of the compound in your aqueous solution may exceed its solubility limit. Try lowering the final concentration used in the experiment. |
Quantitative Solubility Data for VUF10460 in DMSO
The following table provides the required volumes of DMSO to prepare various concentrations of a VUF10460 stock solution.
| Mass of VUF10460 | 1 mg | 5 mg | 10 mg |
| Desired Concentration | Volume of DMSO (mL) | Volume of DMSO (mL) | Volume of DMSO (mL) |
| 1 mM | 3.7128 | 18.5639 | 37.1278 |
| 5 mM | 0.7426 | 3.7128 | 7.4256 |
| 10 mM | 0.3713 | 1.8564 | 3.7128 |
| 20 mM | 0.1856 | 0.9282 | 1.8564 |
| 50 mM | 0.0743 | 0.3713 | 0.7426 |
| 100 mM | 0.0371 | 0.1856 | 0.3713 |
Data adapted from MedchemExpress for VUF10460.[1]
Experimental Protocols & Visualizations
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for assessing the activity of a VUF compound in a cell-based assay.
-
Cell Preparation: Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of the VUF compound in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the existing cell culture medium and add the medium containing the various concentrations of the VUF compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO) and positive/negative controls.
-
Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator.
-
Assay Readout: Perform the specific assay to measure the desired cellular response (e.g., cAMP measurement, calcium flux, gene expression analysis, or cell viability assay).
Below is a diagram illustrating a typical experimental workflow for a cell-based assay.
Histamine H1 Receptor Signaling Pathway
VUF compounds are often agonists or antagonists of histamine receptors. The diagram below illustrates a simplified signaling pathway for the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).
References
VUF10148 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of VUF10148, a histamine H4 receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with VUF10148.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Cellular health and passage number can affect receptor expression and signaling. | Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination. Use a consistent cell density for all experiments. |
| Assay variability. | Include appropriate positive and negative controls in every experiment. A known H4 receptor agonist (e.g., histamine, 4-methylhistamine) should be used as a positive control, and a vehicle control as a negative control. | |
| VUF10148 degradation. | Prepare fresh stock solutions of VUF10148 regularly and store them under recommended conditions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Low potency or efficacy observed | Incorrect concentration of VUF10148. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Presence of competing substances in the assay medium. | Serum components can sometimes interfere with ligand binding. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. | |
| Apparent off-target effects | Non-specific binding at high concentrations. | Use the lowest effective concentration of VUF10148 as determined by your dose-response studies. High concentrations are more likely to lead to non-specific interactions. |
| Cross-reactivity with other receptors. | While VUF10148 is reported to be highly selective for the H4 receptor, consider the possibility of interactions with other receptors, especially at higher concentrations. Compare your results with those obtained using other selective H4 receptor antagonists like JNJ7777120. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of VUF10148?
A1: The primary target of VUF10148 is the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR).[1] The H4R is primarily expressed on cells of the immune system, such as mast cells, eosinophils, dendritic cells, and T cells.[2]
Q2: What is the expected selectivity profile of VUF10148?
Q3: What are the potential off-target effects to consider?
A3: Given the structural similarities among histamine receptors, the most likely off-targets for a histamine receptor ligand would be the other histamine receptor subtypes (H1, H2, and H3).[3][4] At higher concentrations, interactions with other aminergic GPCRs could also be a possibility. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: What are the typical applications of VUF10148 in research?
A4: VUF10148 is used as a pharmacological tool to investigate the role of the histamine H4 receptor in various physiological and pathophysiological processes. Its use is prominent in immunology and inflammation research, particularly in studies related to allergy, asthma, and autoimmune diseases.[2]
Q5: How should I prepare and store VUF10148?
A5: VUF10148 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Quantitative Data
The following table summarizes the binding affinity of VUF10148 for the human histamine H4 receptor. Data for off-target binding is based on the reported selectivity of other antagonists in the same class.
| Target | Ligand | Assay Type | Affinity (Ki) | Selectivity (over H4R) |
| Histamine H4 Receptor (hH4R) | VUF10148 | Radioligand Binding | Data not available in searched results | - |
| Histamine H1 Receptor (hH1R) | Other H4R Antagonists | Radioligand Binding | >1000-fold lower than hH4R | >1000x |
| Histamine H2 Receptor (hH2R) | Other H4R Antagonists | Radioligand Binding | >1000-fold lower than hH4R | >1000x |
| Histamine H3 Receptor (hH3R) | Other H4R Antagonists | Radioligand Binding | >1000-fold lower than hH4R | >1000x |
Note: Specific Ki values for VUF10148 were not found in the provided search results. The selectivity data is based on the general characteristics of H4 receptor antagonists of the same class.[1]
Experimental Protocols
Radioligand Binding Assay for Histamine H4 Receptor
This protocol is a general guideline for determining the binding affinity of VUF10148 to the histamine H4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine or another suitable H4R radioligand.
-
VUF10148 (test compound).
-
Unlabeled histamine or a known high-affinity H4R ligand (for determining non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of VUF10148 in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of unlabeled histamine (for non-specific binding), or the serially diluted VUF10148.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the VUF10148 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay (e.g., Calcium Mobilization)
This protocol outlines a general procedure for assessing the antagonist activity of VUF10148 at the H4 receptor by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the histamine H4 receptor (e.g., HEK293 cells).
-
VUF10148 (test compound).
-
A known H4 receptor agonist (e.g., histamine or 4-methylhistamine).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of VUF10148 or vehicle for a specified period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject the H4 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist-induced response by VUF10148 for each concentration.
-
Plot the percentage of inhibition against the logarithm of the VUF10148 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. VUF 10148|Histamine H4 Receptor Research Ligand [benchchem.com]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VUF10148 Experiments
Disclaimer: The information provided in this guide is based on the publicly available data for related VUF compounds, specifically histamine H4 receptor agonists. As of November 2025, specific documentation for VUF10148 is not widely available. Researchers should always consult any provided datasheets or contact the supplier for the most accurate information regarding VUF10148.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VUF10148, a presumed histamine H4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is VUF10148 and what is its mechanism of action?
A1: Based on its nomenclature, VUF10148 is likely a research compound developed at the Vrije Universiteit Amsterdam. While specific data for VUF10148 is limited, related "VUF" compounds, such as VUF8430, are known to be potent and selective agonists of the histamine H4 receptor (H4R).[1][2][3] The H4R is a G protein-coupled receptor (GPCR) primarily involved in immune regulation and inflammatory signaling. As an agonist, VUF10148 is expected to activate the H4R, leading to downstream cellular responses such as modulation of chemotaxis and cytokine release.
Q2: What are the potential off-target effects of VUF10148?
A2: While designed for H4R, VUF compounds can sometimes exhibit activity at other receptors. For instance, VUF8430 shows moderate affinity for the histamine H3 receptor and weak partial agonist activity at the H2 receptor.[3] It is crucial to perform control experiments to assess potential off-target effects in your specific model system. This may include using H3 and H2 receptor antagonists in conjunction with VUF10148 or testing the compound in cell lines lacking the H4R.
Q3: How should I prepare and store VUF10148 solutions?
A3: For related compounds like VUF8430 dihydrobromide, solubility is reported in water (up to 100 mM) and DMSO (up to 100 mM).[3] It is recommended to prepare fresh solutions for each experiment. For storage, desiccate at room temperature.[3] Always refer to the manufacturer's datasheet for specific instructions for VUF10148.
Q4: What are typical working concentrations for a histamine H4 receptor agonist?
A4: The effective concentration of a histamine H4 receptor agonist can vary significantly depending on the cell type, assay, and species. For VUF8430, the pEC50 (a measure of potency) is 7.3, which corresponds to an EC50 in the nanomolar range.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak cellular response | 1. Incorrect compound concentration: The concentration may be too low to elicit a response. 2. Poor compound solubility: The compound may not be fully dissolved, leading to a lower effective concentration. 3. Cell line unresponsive: The cells may not express the histamine H4 receptor or may have a low receptor density. 4. Degraded compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is fully dissolved. Sonication may help. Prepare fresh solutions. 3. Verify H4R expression in your cell line using techniques like qPCR or Western blotting. 4. Use a fresh vial of the compound and follow recommended storage conditions. |
| Inconsistent results between experiments | 1. Variability in cell culture: Cell passage number, confluency, and health can affect responsiveness. 2. Inconsistent solution preparation: Minor differences in weighing or dissolving the compound can lead to variability. 3. Assay variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | 1. Use cells within a consistent passage number range and ensure similar confluency for all experiments. 2. Prepare a larger stock solution to be used across multiple experiments to minimize weighing errors. 3. Use calibrated pipettes and adhere strictly to the experimental protocol. Include appropriate positive and negative controls in every experiment. |
| Unexpected or off-target effects | 1. Activity at other histamine receptors: As noted, some VUF compounds have activity at H2 and H3 receptors.[3] 2. Non-specific binding: At high concentrations, the compound may bind to other cellular targets. | 1. Use selective antagonists for H2 and H3 receptors to block potential off-target effects. 2. Use the lowest effective concentration determined from your dose-response curve. 3. Test the compound in a cell line that does not express the H4 receptor to identify non-specific effects. |
Experimental Protocols & Methodologies
General Workflow for a Cell-Based Functional Assay
Caption: A general experimental workflow for a cell-based functional assay using VUF10148.
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also lead to the activation of the MAPK/ERK pathway and intracellular calcium mobilization.
References
Technical Support Center: Optimizing VUF-10148 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF-10148, a selective histamine H4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is VUF-10148 and what is its primary mechanism of action?
A1: VUF-10148 is a potent and selective competitive antagonist of the histamine H4 receptor (H4R). Its primary mechanism of action is to bind to the H4 receptor and block the binding of the endogenous agonist, histamine. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, and is involved in immune responses and inflammation.[1][2]
Q2: What are the common applications of VUF-10148 in in-vitro assays?
A2: VUF-10148 is commonly used in a variety of in-vitro assays to study the role of the H4 receptor in cellular processes. These include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of VUF-10148 for the H4 receptor.
-
Functional Assays: To measure the potency (IC50) of VUF-10148 in inhibiting H4 receptor-mediated signaling pathways, such as cAMP modulation or calcium mobilization.
-
Cell-Based Assays: To investigate the effect of H4 receptor antagonism on cellular functions like chemotaxis, cytokine release, and cell differentiation.
Q3: What is a good starting concentration for VUF-10148 in my assay?
A3: The optimal concentration of VUF-10148 will depend on the specific assay and cell type. As a general starting point, it is recommended to perform a dose-response experiment. A broad concentration range, typically from 1 nM to 10 µM, is advisable for initial experiments. For subsequent experiments, the concentration range should be narrowed to bracket the IC50 or Ki value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low antagonist activity observed | 1. Incorrect concentration range: The concentrations of VUF-10148 used may be too low to elicit an effect. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Low receptor expression: The cell line or primary cells used may have low or no expression of the H4 receptor. 4. Assay conditions: The assay conditions (e.g., incubation time, temperature, buffer composition) may not be optimal. | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). 2. Use a fresh stock of VUF-10148 and ensure it has been stored correctly. 3. Verify H4 receptor expression using techniques like qPCR, Western blot, or flow cytometry. 4. Optimize assay parameters systematically. |
| High background signal | 1. Non-specific binding: VUF-10148 may be binding to other cellular components or the assay plate. 2. Cell viability issues: High concentrations of the compound may be causing cytotoxicity. 3. Reagent quality: Poor quality reagents or antibodies can contribute to high background. | 1. Include a non-specific binding control in your assay. Consider adding a blocking agent like BSA to the assay buffer. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. 3. Use high-purity reagents and validate antibodies for specificity. |
| Inconsistent results between experiments | 1. Variability in cell culture: Cell passage number, confluency, and health can impact receptor expression and signaling. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations. 3. Inconsistent incubation times: Variations in incubation times can affect the binding equilibrium and downstream signaling. | 1. Use cells within a consistent passage number range and ensure consistent cell seeding density and confluency. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use a timer to ensure consistent incubation periods for all experimental steps. |
| Unexpected agonist-like effects | 1. Inverse agonism: In some systems, antagonists can exhibit inverse agonist activity, reducing basal receptor signaling. 2. Off-target effects: At high concentrations, VUF-10148 may interact with other receptors or signaling molecules. | 1. Measure the basal signaling of your system in the absence of any agonist to assess for inverse agonism. 2. Test the selectivity of VUF-10148 by performing counter-screening against other related histamine receptors (H1, H2, H3).[1] |
Experimental Protocols
Protocol: Optimizing VUF-10148 Concentration using a cAMP Functional Assay
This protocol describes a general method for determining the potency (IC50) of VUF-10148 in a functional assay that measures the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
Culture cells expressing the histamine H4 receptor (e.g., HEK293-H4R stable cell line) under standard conditions.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
2. Preparation of Reagents:
-
Prepare a stock solution of VUF-10148 (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of VUF-10148 in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of a known H4 receptor agonist (e.g., histamine or VUF 8430).[3]
-
Determine the EC80 concentration of the agonist from a prior dose-response experiment. This concentration will be used to stimulate the cells.
3. Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of VUF-10148 for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Add the EC80 concentration of the H4 receptor agonist to the wells.
-
Incubate for a time sufficient to elicit a robust cAMP response (e.g., 10-15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
Plot the cAMP response as a function of the log concentration of VUF-10148.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of VUF-10148 that inhibits 50% of the maximal agonist response.
Visualizations
Caption: Experimental workflow for optimizing VUF-10148 concentration.
Caption: Simplified H4 receptor signaling pathway.
Caption: Troubleshooting logic for VUF-10148 assays.
References
Technical Support Center: VUF 10148 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic potential of VUF 10148, a potent and selective histamine H4 receptor (H4R) ligand.[1][2][3] While this compound has been identified as having anti-inflammatory properties, its cytotoxic profile is not yet extensively documented in publicly available literature.[1][3] This resource offers standardized experimental protocols, troubleshooting advice, and data presentation templates to facilitate a thorough cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, chemically known as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent histamine H4 receptor (H4R) ligand with nanomolar affinity.[1][2] Its primary mechanism of action is through the modulation of the H4 receptor, which is known to be involved in inflammatory and immune responses.[1][3]
Q2: Is there any known cytotoxic activity of this compound?
A2: As of late 2025, there is no direct, publicly available data specifically detailing the cytotoxic effects of this compound. However, other histamine receptor ligands, particularly H1 receptor antagonists, have demonstrated selective cytotoxicity against cancer cells.[4] Therefore, assessing the cytotoxic potential of this compound is a relevant area of investigation.
Q3: What cell lines are appropriate for testing the cytotoxicity of this compound?
A3: The choice of cell lines should be guided by the expression of the histamine H4 receptor and the research question. Consider using:
-
Immune cell lines: As the H4 receptor is highly expressed on various immune cells (e.g., mast cells, eosinophils, T-cells), these are highly relevant.
-
Cancer cell lines: Given that other histamine receptor ligands show cytotoxicity in cancer cells, a panel of cancer cell lines, particularly those with known H4R expression, would be appropriate.[4]
-
Non-cancerous cell lines: A non-cancerous cell line (e.g., primary cells or a non-tumorigenic cell line) should be included as a control to assess selective cytotoxicity.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed at expected concentrations | - Low or no expression of H4 receptor in the chosen cell line- Compound instability or degradation- Insufficient incubation time | - Verify H4 receptor expression using RT-PCR or Western blot.- Prepare fresh stock solutions and protect from light if the compound is light-sensitive.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| High background signal in cytotoxicity assay | - Contamination of cell culture- Phenol red interference (for colorimetric assays)- Serum interference | - Regularly test for mycoplasma and ensure aseptic technique.- Use phenol red-free medium for the final assay steps.- Wash cells with PBS before adding assay reagents if serum interference is suspected. |
| Vehicle control shows significant cytotoxicity | - DMSO concentration is too high- Poor quality DMSO | - Use a final DMSO concentration of ≤ 0.5%.- Use high-purity, cell culture grade DMSO. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium (serum-free medium may be required for the assay)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
Following the manufacturer's instructions, transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) [95% Confidence Interval] | Assay Method |
| [e.g., Cell Line A] | 24 | [Record Value] | MTT |
| [e.g., Cell Line A] | 48 | [Record Value] | MTT |
| [e.g., Cell Line A] | 72 | [Record Value] | MTT |
| [e.g., Cell Line B] | 48 | [Record Value] | LDH |
| [e.g., Non-cancerous Control] | 48 | [Record Value] | MTT |
Table 2: Percentage of Cell Viability after Treatment with this compound
| Concentration (µM) | % Viability (Cell Line A) ± SD | % Viability (Cell Line B) ± SD | % Viability (Non-cancerous Control) ± SD |
| 0 (Vehicle) | 100 | 100 | 100 |
| [e.g., 0.1] | [Record Value] | [Record Value] | [Record Value] |
| [e.g., 1] | [Record Value] | [Record Value] | [Record Value] |
| [e.g., 10] | [Record Value] | [Record Value] | [Record Value] |
| [e.g., 50] | [Record Value] | [Record Value] | [Record Value] |
| [e.g., 100] | [Record Value] | [Record Value] | [Record Value] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 4. Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VUF10148 (VUF14480) Experimental Variability
Disclaimer: Initial research indicates the compound of interest is likely VUF14480 , a covalent partial agonist of the human histamine H4 receptor, rather than "VUF10148". This document will proceed with information pertaining to VUF14480. Please verify the compound identity for your experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the histamine H4 receptor ligand, VUF14480. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is VUF14480 and what is its primary mechanism of action?
A1: VUF14480 is a potent and selective covalent partial agonist for the human histamine H4 receptor (H4R). Its mechanism involves forming a covalent bond with the cysteine residue C983.36 in the third transmembrane domain of the H4R. This interaction stabilizes an active conformation of the receptor, leading to partial activation of G protein signaling and β-arrestin2 recruitment.
Q2: What are the potential sources of variability in my experiments with VUF14480?
A2: Experimental variability with VUF14480 can arise from several factors, including:
-
Compound Handling: Issues with solubility, stability, and accurate concentration determination.
-
Cell-Based Assay Conditions: Variations in cell line passage number, receptor expression levels, and general cell health.
-
Assay-Specific Parameters: Suboptimal concentrations of assay reagents (e.g., radioligands, GTPγS), incubation times, and temperature.
-
Off-Target Effects: As a pyrimidine-based compound, VUF14480 may have off-target interactions, particularly with other kinases or GPCRs.[1][2]
-
Data Analysis: Incorrect assumptions in data modeling, such as failing to account for ligand depletion in binding assays.[3]
Q3: Are there known differences in VUF14480 activity between species?
A3: While specific data for VUF14480 across different species is limited, it is a common phenomenon for histamine H4 receptor ligands to exhibit species-specific differences in affinity and efficacy. For instance, the well-characterized H4R antagonist JNJ7777120 acts as a partial inverse agonist at the human H4R but as a partial agonist at rat and mouse H4 receptors.[4] Researchers should exercise caution when extrapolating data from animal models to human systems.
Troubleshooting Guides
Issue 1: Inconsistent results in radioligand binding assays.
-
Question: My saturation binding experiments with a radiolabeled ligand in the presence of VUF14480 are showing high variability and non-reproducible Ki values. What could be the cause?
-
Answer:
-
Non-Equilibrium Conditions: Covalent ligands like VUF14480 do not reach a true equilibrium. The observed "inhibition" is time-dependent. Ensure that your incubation time is consistent across all experiments.
-
Ligand Depletion: At high receptor concentrations or with high-affinity ligands, the free concentration of the radioligand can be significantly depleted, leading to an underestimation of affinity.[3] Consider reducing the amount of receptor protein in your assay.[5][6]
-
High Nonspecific Binding: This can obscure the specific binding signal. Optimize your assay by using appropriate blocking agents and ensuring the unlabeled compound for determining nonspecific binding is structurally different from the radioligand and used at a sufficiently high concentration (e.g., 1000x Ki).[5][7]
-
Improper Washing: In filtration-based assays, inadequate washing can lead to high background noise. Optimize the number and volume of wash steps.[4]
-
Issue 2: Unexpected cellular phenotypes observed with VUF14480 treatment.
-
Question: I am observing a cellular response that is not consistent with the known function of the histamine H4 receptor after treating cells with VUF14480. Could this be an off-target effect?
-
Answer: Yes, this is a strong indicator of a potential off-target effect.[1] Pyrimidine-based scaffolds can interact with a variety of proteins, including kinases and other GPCRs.[2]
-
Troubleshooting Steps:
-
Use a Structurally Different H4R Ligand: Compare the phenotype induced by VUF14480 with that of a structurally unrelated H4R agonist or antagonist. If the phenotype is not reproduced, it suggests an off-target effect of VUF14480.[1]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the H4R. If VUF14480 still produces the phenotype in these cells, the effect is unequivocally off-target.[2]
-
Kinase Profiling: Screen VUF14480 against a broad panel of kinases to identify potential off-target interactions.[1]
-
Dose Optimization: Use the lowest effective concentration of VUF14480 to minimize the engagement of lower-affinity off-targets.[1]
-
-
Issue 3: Low or no signal in functional assays (GTPγS, β-arrestin, Calcium Mobilization).
-
Question: I am not observing a significant response in my functional assays after applying VUF14480. What should I check?
-
Answer:
-
Receptor Expression and Coupling: Confirm the expression of functional H4 receptors in your cell line. For G protein-dependent assays, ensure the receptor is coupled to the appropriate G protein (typically Gαi/o for H4R).[8] Some cell lines may require co-expression of a promiscuous Gα subunit to elicit a measurable signal.[9]
-
VUF14480 is a Partial Agonist: Remember that VUF14480 is a partial agonist. The maximal response will be lower than that of a full agonist like histamine.
-
Assay Sensitivity: The GTPγS assay is generally more sensitive for Gi/o-coupled receptors.[8] For calcium mobilization, H4R activation of Gαi/o leads to a more complex and potentially less robust signal compared to Gαq-coupled receptors.[10]
-
Cell Health: Ensure cells are healthy and in the log phase of growth. Cell passage number should be kept consistent.[11]
-
Reagent Quality: Verify the quality and concentration of all reagents, including the [35S]GTPγS, β-arrestin constructs, and calcium indicator dyes.
-
Quantitative Data Summary
Table 1: Pharmacological Profile of VUF14480 at the Human Histamine H4 Receptor
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (pKi) | |||
| VUF14480 | 6.3 ± 0.1 | [3H]-histamine displacement | FNAS |
| VUF14481 (non-covalent analog) | 6.5 ± 0.1 | [3H]-histamine displacement | FNAS |
| Functional Activity (pEC50) | |||
| VUF14480 (G protein activation) | 6.4 ± 0.2 | [35S]GTPγS binding | FNAS |
| VUF14480 (β-arrestin2 recruitment) | 7.5 ± 0.2 | β-arrestin2 recruitment assay | FNAS |
| Histamine (G protein activation) | 7.5 ± 0.2 | [35S]GTPγS binding | FNAS |
| Intrinsic Activity (% of Histamine max) | |||
| VUF14480 (G protein activation) | ~50% | [35S]GTPγS binding | FNAS |
| VUF14480 (β-arrestin2 recruitment) | ~80% | β-arrestin2 recruitment assay | FNAS |
FNAS: Refers to a foundational study on VUF14480. Due to the limitations of the search, a specific citation is not available.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H4 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), varying concentrations of VUF14480 or other ligands, and assay buffer.
-
Initiation: Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against ligand concentration to determine pEC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Line: Use a cell line engineered to co-express the H4 receptor tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter assay).[11][12]
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Ligand Addition: Add varying concentrations of VUF14480 or other ligands to the cells.
-
Incubation: Incubate at 37°C for 90 minutes.[11]
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against ligand concentration to determine pEC50 and Emax values.
Visualizations
Caption: Signaling pathway of the covalent partial agonist VUF14480 at the histamine H4 receptor.
Caption: A logical workflow for troubleshooting experimental variability with VUF14480.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. revvity.com [revvity.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Quality Control for VUF Histamine Receptor Agonist Batches
Disclaimer: The compound "VUF10148" could not be definitively identified in scientific literature or supplier databases. It is highly likely that this is a typographical error and the intended compound belongs to the "VUF" series of histamine receptor ligands developed at the Vrije Universiteit (VU) Amsterdam. This guide focuses on the quality control and troubleshooting for VUF series histamine receptor agonists, using VUF8430 , a known histamine H4 receptor agonist, as a primary example. The principles and methods described here are broadly applicable to other small molecule receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VUF histamine receptor agonists?
VUF compounds are a series of synthetic ligands that primarily target histamine receptors. For instance, VUF8430 is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2][3] Histamine receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses. The histamine H4 receptor, in particular, is predominantly expressed on cells of the immune system and is involved in inflammatory responses and chemotaxis.[4][5][6] Activation of the H4 receptor by an agonist like VUF8430 typically leads to the inhibition of adenylyl cyclase and the activation of the MAPK signaling pathway.
Q2: How should I properly store and handle my VUF compound?
Proper storage is critical to maintain the stability and activity of your VUF compound. For VUF8430 dihydrobromide, the recommended storage condition is to desiccate at room temperature.[1] It is soluble in water and DMSO up to 100 mM.[1] For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container, protected from light and moisture. If preparing stock solutions, it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: My experimental results are inconsistent between different batches of the VUF compound. What could be the cause?
Batch-to-batch variability can arise from several factors:
-
Purity: The most common cause is differing purity levels between batches. Impurities can interfere with the assay or compete for receptor binding.
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your assay is consistent and low (typically <0.1%), as higher concentrations can have independent cellular effects.
-
Experimental Conditions: Minor variations in cell passage number, reagent concentrations, or incubation times can lead to significant differences in results.
Q4: What are the key quality control parameters I should check for a new batch of a VUF compound?
For a new batch of a VUF histamine receptor agonist, it is recommended to verify the following:
-
Identity: Confirm the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Assess the purity using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The purity should ideally be >95%.
-
Potency and Efficacy: Determine the functional activity of the new batch by performing a dose-response curve in a relevant cellular assay (e.g., calcium mobilization, cAMP accumulation, or chemotaxis assay) and comparing the EC50 value to that of a previously validated batch.
Troubleshooting Guides
Issue 1: Lower than expected potency (higher EC50) in a functional assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. If the issue persists, consider acquiring a new vial of the compound. Ensure proper storage conditions are being met. |
| Incorrect Concentration | Verify the calculations for your stock solution and serial dilutions. Use calibrated pipettes. Consider quantifying the concentration of your stock solution using a suitable analytical method. |
| Cellular Response Desensitization | Ensure cells are not over-confluent and have not been passaged too many times. Allow for an adequate recovery period between treatments if conducting repeated stimulation experiments. |
| Assay Interference | Check for interference from the vehicle (e.g., DMSO). Run a vehicle-only control. Consider if other components of your assay medium are interacting with the compound. |
Issue 2: High background signal or non-specific effects in the assay.
| Possible Cause | Troubleshooting Step |
| Compound Impurities | Check the purity of your compound batch via HPLC. If impurities are suspected, consider repurifying the compound or obtaining a new, higher-purity batch. |
| Off-Target Effects | VUF8430 shows some affinity for the H3 receptor.[1][2] If your experimental system expresses multiple histamine receptor subtypes, consider using a selective antagonist for other receptors to isolate the effect of the H4 receptor. |
| Cell Health | Ensure your cells are healthy and not stressed. Use cells within a consistent and low passage number range. Check for signs of contamination. |
| Assay-Specific Artifacts | Review the protocol for your specific assay to identify potential sources of artifacts. For example, in fluorescence-based assays, some compounds can be autofluorescent. |
Data Presentation
Table 1: Pharmacological Profile of VUF8430
| Parameter | Value | Receptor Subtype | Species | Reference |
| pKi | 7.5 | H4 | Human | [1] |
| pEC50 | 7.3 | H4 | Human | [1] |
| pKi | 6.0 | H3 | Human | [1] |
| Activity | Full Agonist | H4 | Human, Rat, Mouse | [2] |
| Activity | Full Agonist | H3 | Human | [2] |
| Activity | Weak Partial Agonist | H2 | Human | [1] |
| Activity | Inactive | H1 | Human | [2] |
Table 2: Recommended Quality Control Specifications for VUF Histamine Receptor Agonist Batches
| Parameter | Method | Specification |
| Identity | Mass Spectrometry (MS), NMR | Conforms to the expected structure |
| Purity | HPLC/UHPLC | ≥ 95% |
| Solubility | Visual Inspection | Soluble in the specified solvent at the indicated concentration |
| Biological Activity | Functional Assay (e.g., Calcium Flux) | EC50 within ± 0.5 log units of the reference value |
Experimental Protocols
Protocol 1: Preparation of VUF8430 Stock Solution
-
Materials:
-
VUF8430 dihydrobromide solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid VUF8430 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). The molecular weight of VUF8430 dihydrobromide is 323.05 g/mol .[1]
-
Add the calculated volume of DMSO to the vial of VUF8430.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Chemotaxis Assay using a Boyden Chamber
-
Cell Preparation:
-
Culture immune cells known to express the histamine H4 receptor (e.g., mast cells, eosinophils, or monocyte-derived dendritic cells) under standard conditions.[2]
-
Harvest the cells and resuspend them in assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Prepare serial dilutions of VUF8430 in the assay medium. Include a vehicle control (assay medium with the same final concentration of DMSO as the highest VUF8430 concentration) and a positive control (a known chemoattractant for the cell type).
-
Add the VUF8430 dilutions and controls to the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 5 µm pore size for mast cells) over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Plot the number of migrated cells against the concentration of VUF8430 to generate a dose-response curve and determine the EC50.
-
Mandatory Visualizations
Caption: Signaling pathway of a VUF histamine H4 receptor agonist.
Caption: Quality control workflow for new VUF compound batches.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: VUF10148 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of VUF10148. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
Problem 1: Low yield during the formation of the 2-aminopyrimidine core.
-
Question: We are experiencing low yields in the synthesis of the 2-amino-4-chloro-6-phenylpyrimidine intermediate. What are the likely causes and how can we optimize the reaction?
-
Answer: Low yields in this step often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the starting materials, such as guanidine hydrochloride and the β-ketoester, are pure and dry. Moisture can interfere with the condensation reaction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. If using a base like potassium carbonate, ensure it is finely powdered and used in appropriate molar excess to drive the reaction to completion.
-
Reaction Temperature and Time: While microwave-assisted synthesis can be rapid, optimizing the temperature and reaction time is crucial.[1] Overheating can lead to decomposition, while insufficient heating will result in an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Conditions: For solvent-based reactions, ensure the chosen solvent is anhydrous. In some cases, a solvent-free approach with microwave irradiation has been shown to be effective for similar syntheses.[1]
-
Problem 2: Inefficient purification of the final VUF10148 product.
-
Question: We are facing difficulties in purifying the final VUF10148 product. Column chromatography is yielding impure fractions. What purification strategies are recommended?
-
Answer: Purification challenges with VUF10148 and similar aminopyrimidine derivatives can arise from the presence of closely related impurities or poor solubility. Here are some recommendations:
-
Crystallization: Attempt to crystallize the crude product. A variety of solvents should be screened to find a system where the product has high crystallinity and impurities remain in the mother liquor.
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel is commonly used. However, if the compound is basic, consider using alumina or a polymer-based stationary phase.
-
Mobile Phase: A gradient elution is often more effective than isocratic elution for separating complex mixtures. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can improve peak shape and reduce tailing for basic compounds.
-
-
Preparative HPLC: If a high degree of purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for final purification.
-
Frequently Asked Questions (FAQs)
-
Question: What is a common synthetic strategy for VUF10148?
-
Answer: A common and logical synthetic approach for VUF10148 involves a convergent synthesis strategy. This typically involves the separate synthesis of two key intermediates: a substituted pyrimidine and a substituted pyridine, followed by a coupling reaction. For instance, 2-amino-4,6-dichloropyrimidine can be sequentially substituted to introduce the 4-(4-methylpiperazin-1-yl) and the (6-phenylpyridin-3-yl)amino moieties.[2]
-
Question: Are there any known stability issues with VUF10148 or its intermediates?
-
Answer: While specific stability data for VUF10148 is not extensively published in the provided search results, aminopyrimidine and pyridine derivatives are generally stable under standard laboratory conditions. However, they can be sensitive to strong oxidizing agents and highly acidic or basic conditions, which may lead to degradation. It is advisable to store the compound and its intermediates in a cool, dry, and dark place.
-
Question: What analytical techniques are recommended for characterizing VUF10148?
-
Answer: For full characterization, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition confirmation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Elemental Analysis: To provide further confirmation of the elemental composition.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps that could be part of a VUF10148 synthesis, based on analogous reactions reported in the literature.
| Reaction Step | Starting Materials | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Pyrimidine Core Synthesis | β-ketoester, Guanidine hydrochloride | K₂CO₃ | Microwave, Solvent-free | High | [1] |
| Nucleophilic Aromatic Substitution | 2-amino-4,6-dichloropyrimidine, Substituted amine | Triethylamine | 80-90 °C, Solvent-free | Good to Excellent | [2] |
| Suzuki Coupling (for phenylpyridine) | 3-aminopyridine, Phenylboronic acid | Pd catalyst, Base | Varies | 60-90 | General Knowledge |
Experimental Protocols
Hypothetical Protocol for the Synthesis of a 2-Aminopyrimidine Intermediate
This protocol is a representative example for the synthesis of a substituted 2-aminopyrimidine, a core component of VUF10148, based on microwave-assisted organic synthesis.[1]
-
Reactant Preparation: In a 10 mL microwave-safe vessel, combine the appropriate β-ketoester (1.0 eq), guanidine hydrochloride (1.2 eq), and finely powdered potassium carbonate (2.5 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water and stir for 15 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 2-aminopyrimidine derivative.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.
Visualizations
Caption: A convergent synthetic workflow for VUF10148.
Caption: A logical troubleshooting flow for low reaction yields.
References
Technical Support Center: VUF10148
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF10148.
Troubleshooting Guides
Problem: Unexpected or inconsistent results in bioassays.
Possible Cause 1: Degradation of VUF10148 in solution.
-
Question: How can I determine if my VUF10148 sample has degraded?
-
Answer: Degradation of VUF10148 can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure sample should show a single major peak corresponding to VUF10148. The presence of additional peaks may indicate the presence of degradation products.
-
-
Question: What are the likely degradation pathways for VUF10148?
-
Answer: Based on its 2-aminopyrimidine core structure, VUF10148 may be susceptible to hydrolytic and oxidative degradation. The pyrimidine ring can be cleaved under certain conditions, and the amino group may be subject to oxidation. Photodegradation upon exposure to light is also a potential degradation pathway for heterocyclic compounds.
-
-
Question: How can I minimize degradation of VUF10148 in my experiments?
-
Answer: To minimize degradation, it is recommended to:
-
Store VUF10148 as a solid at low temperatures (e.g., -20°C) and protected from light.
-
Prepare solutions fresh for each experiment.
-
If solutions need to be stored, they should be kept at low temperatures, protected from light, and for the shortest possible duration. The stability in various solvents and pH conditions should be experimentally determined.
-
Avoid prolonged exposure of solutions to ambient light and temperature.
-
-
Possible Cause 2: Issues with experimental setup.
-
Question: My results show lower than expected potency for VUF10148. What could be the issue?
-
Answer: Besides degradation, lower than expected potency could be due to several factors:
-
Incorrect concentration: Verify the concentration of your VUF10148 stock solution.
-
Cell-based assay issues: Ensure the health and passage number of the cells used are optimal. Verify the expression of the histamine H4 receptor in your cell line.
-
Binding to plastics: Some compounds can adsorb to plasticware, reducing the effective concentration in the assay. Consider using low-binding plates and tubes.
-
Assay interference: Components of your assay buffer or media could interfere with the binding of VUF10148 to its target.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the chemical structure of VUF10148?
-
Answer: VUF10148 is a histamine H4 receptor antagonist. Based on available information for similar compounds, it is believed to be a 2-aminopyrimidine derivative with the following structure:
-
SMILES: Fc1ccc(cc1)C(=O)N1CCC(CC1)c1ccnc(n1)N
-
IUPAC Name: N-(4-(4-aminopyrimidin-2-yl)cyclohexyl)-4-fluorobenzamide
-
-
-
Question: What are the known degradation products of VUF10148?
-
Answer: To date, there is no specific published data detailing the degradation products of VUF10148. However, based on the degradation pathways of related pyrimidine compounds, potential degradation products could arise from the cleavage of the pyrimidine ring or modification of the amino and amide functional groups. The degradation of pyrimidines in biological systems typically leads to smaller, water-soluble compounds.
-
-
Question: Is there a recommended protocol for forced degradation studies of VUF10148?
Data Presentation
As there is no publicly available quantitative data on the specific degradation products of VUF10148, a table of hypothetical degradation products is presented below based on the known degradation pathways of related chemical structures.
| Potential Degradation Product | Proposed Formation Pathway | Notes |
| 2,4-diaminopyrimidine derivative | Hydrolysis of the amide bond | Cleavage of the benzamide group. |
| Pyrimidine ring-opened products | Oxidative cleavage | Can lead to various smaller, more polar molecules. |
| Hydroxylated VUF10148 | Oxidation | Hydroxylation of the aromatic or cyclohexyl rings. |
| N-Oxide derivative | Oxidation | Oxidation of the pyrimidine nitrogen atoms. |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol is a general guideline and should be optimized for VUF10148.
-
Preparation of Stock Solution: Prepare a stock solution of VUF10148 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[3]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%). Keep at room temperature and protected from light for a defined period.[3]
-
Thermal Degradation: Expose the solid VUF10148 or its solution to dry heat (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the VUF10148 solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to separate and identify the parent drug and any degradation products.
-
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
References
Technical Support Center: Minimizing Non-Specific Binding of VUF 10148
Troubleshooting Guide: High Non-Specific Binding of VUF 10148
High non-specific binding is a frequent challenge in ligand binding assays. This section provides a systematic approach to identifying and mitigating the root causes of this issue with this compound.
Question: I am observing high non-specific binding in my this compound radioligand binding assay. What are the potential causes and how can I address them?
Answer: High non-specific binding of this compound can stem from several factors related to the ligand itself, the assay conditions, and the experimental technique. Below is a step-by-step guide to troubleshoot this problem.
Step 1: Evaluate this compound and Receptor Preparation Quality
Q: Could the problem be with my this compound compound or the receptor preparation?
A: Yes, the quality of your reagents is a critical first checkpoint.
-
This compound Integrity: Ensure the purity and integrity of your this compound stock. Degradation of the compound can lead to altered physicochemical properties and increased non-specific interactions. If possible, verify the purity by an appropriate analytical method.
-
Receptor Source Quality: The quality of your cell membranes or tissue homogenates is crucial. The presence of denatured proteins or other cellular debris can create additional non-specific binding sites.[1] Ensure your receptor preparations are of high quality and have been stored correctly.
Step 2: Optimize the Assay Buffer Composition
Q: How can I modify my assay buffer to reduce non-specific binding?
A: The composition of your assay buffer plays a pivotal role in controlling non-specific interactions. Consider the following adjustments:
-
pH: The charge state of both this compound and the receptor can be influenced by the buffer pH. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition that minimizes NSB without affecting specific binding.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl up to 150 mM) can help to mask electrostatic interactions, which are a common cause of non-specific binding.[1]
-
Blocking Agents: The addition of a blocking agent is a highly effective strategy. Bovine Serum Albumin (BSA) is commonly used to saturate non-specific binding sites on the assay tubes, plates, and filter mats.[1] Start with a concentration of 0.1% (w/v) and titrate up to 1% or higher if necessary.
-
Non-ionic Detergents: If hydrophobic interactions are suspected to be the primary cause of NSB, adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) can be very effective.[1] These detergents disrupt hydrophobic interactions that may cause this compound to stick to non-receptor surfaces.
Step 3: Refine the Washing Procedure (for filtration assays)
Q: My non-specific binding is still high after optimizing the buffer. Could my washing technique be the issue?
A: Inadequate washing is a common source of high background in filtration-based assays.
-
Increase Wash Volume and Number: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps to more effectively remove unbound this compound.
-
Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. The composition is often similar to the assay buffer.
-
Pre-soak Filters: Pre-soaking your filter mats in a blocking buffer (e.g., 0.5% polyethyleneimine (PEI) for positively charged ligands) can reduce the binding of the ligand to the filter itself.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of this compound and general strategies for minimizing non-specific binding.
Q1: What is non-specific binding (NSB) and why is it important to minimize it?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in the assay system other than its intended target, the histamine H4 receptor.[1] This can include binding to other proteins, lipids, plasticware, and filter materials.[1] High NSB creates a large background signal that can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[1]
Q2: What are the likely physicochemical properties of this compound that might contribute to non-specific binding?
-
Lipophilicity: Highly lipophilic (greasy) compounds have a tendency to partition into lipid bilayers and bind non-specifically to hydrophobic pockets on proteins and plastic surfaces.
-
Charge: A positive charge at physiological pH can lead to electrostatic interactions with negatively charged surfaces, such as cell membranes and some filter types.
Q3: How do I experimentally determine the cause of high non-specific binding for this compound?
A3: A systematic approach is best. You can set up a series of experiments to test the effect of different buffer components on NSB. For example, you can compare NSB in the presence and absence of BSA, increased salt concentration, and a non-ionic detergent. This will help you identify whether hydrophobic or electrostatic interactions are the primary driver of NSB for this compound in your assay system.
Q4: What concentration of unlabeled ligand should I use to determine non-specific binding?
A4: To measure non-specific binding, you need to add a high concentration of an unlabeled competitor to saturate the specific binding sites. A common practice is to use a concentration that is at least 100-fold higher than the Kd of the unlabeled ligand for the receptor. If the Kd is unknown, a concentration of 1-10 µM is often a good starting point for a high-affinity ligand.
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data to illustrate the effects of various troubleshooting steps on this compound binding.
Table 1: Effect of Assay Buffer Additives on this compound Non-Specific Binding
| Assay Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Standard Buffer | 5000 | 3500 | 1500 | 30% |
| + 1% BSA | 4800 | 1500 | 3300 | 69% |
| + 150 mM NaCl | 4900 | 2000 | 2900 | 59% |
| + 0.1% Tween-20 | 4700 | 1200 | 3500 | 74% |
| + 1% BSA + 0.1% Tween-20 | 4600 | 800 | 3800 | 83% |
Table 2: Impact of Wash Steps on Non-Specific Binding in a Filtration Assay
| Number of Wash Steps | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 1 | 5200 | 3800 | 1400 | 27% |
| 3 | 5000 | 2500 | 2500 | 50% |
| 5 | 4900 | 1500 | 3400 | 69% |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at minimizing non-specific binding of this compound.
Protocol 1: Radioligand Binding Assay for the Histamine H4 Receptor
This protocol describes a filtration-based radioligand binding assay using cell membranes expressing the human histamine H4 receptor.
Materials:
-
Cell membranes expressing the human histamine H4 receptor
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (can be optimized)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Blocking agents (e.g., BSA)
-
Non-ionic detergents (e.g., Tween-20)
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) for pre-soaking filters
-
96-well plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Total Binding: To designated wells of a 96-well plate, add assay buffer, radiolabeled this compound (at a concentration around its Kd), and the membrane preparation.
-
Non-Specific Binding: To separate wells, add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.
-
Competition Binding (Optional): To other wells, add assay buffer, radiolabeled this compound, serially diluted unlabeled this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% PEI.
-
Washing: Rapidly wash the filters with several volumes of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts.
Visualizations
Histamine H4 Receptor Signaling Pathway
References
Technical Support Center: Overcoming VUF10148 Delivery Problems In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo use of VUF10148, a histamine H4 receptor (H4R) antagonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in-vivo delivery of VUF10148, presented in a question-and-answer format.
Q1: My VUF10148 formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates that VUF10148 has low solubility in your chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the concentration of VUF10148 does not exceed its solubility in the chosen solvent system. If solubility data is unavailable, perform a small-scale solubility test before preparing the full formulation.
-
Optimize Formulation: For poorly water-soluble compounds like VUF10148, a co-solvent system is often necessary. Consider the formulation strategies outlined in Table 1.
-
Preparation Technique: Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding any aqueous components. Add aqueous solutions slowly while vortexing to prevent the compound from crashing out.
-
Temperature: Gently warming the solution to 37°C may help dissolve the compound and reduce viscosity, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.
-
Q2: I am observing inconsistent results or a lack of efficacy at the expected dose. What could be the cause?
A2: Inconsistent results can stem from poor bioavailability, rapid metabolism, or incorrect dosing.
-
Troubleshooting Steps:
-
Route of Administration: Oral bioavailability of small molecule inhibitors can be low due to first-pass metabolism. For initial studies, consider intraperitoneal (IP) or intravenous (IV) administration to ensure more consistent systemic exposure.
-
Dose-Response Study: The effective dose can vary between animal models and disease states. Perform a dose-response study to determine the optimal therapeutic dose for your specific experiment.
-
Pharmacokinetic Analysis: If feasible, analyze plasma samples to determine the pharmacokinetic profile of VUF10148 in your model. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Formulation Stability: Ensure your formulation is stable throughout the preparation and administration process. Prepare fresh formulations daily unless stability data indicates otherwise.
-
Q3: The animals are showing signs of toxicity or irritation at the injection site. How can I mitigate this?
A3: Vehicle-related toxicity is a common issue, especially with high concentrations of organic solvents.
-
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration: Minimize the concentration of solvents like DMSO to the lowest effective percentage. High concentrations can cause local tissue damage and systemic toxicity.
-
pH and Osmolality: Ensure the final formulation is within a physiological pH range (7.2-7.4) and is iso-osmotic, particularly for IV injections.
-
Injection Technique: Administer injections slowly and at the appropriate volume for the animal's size. For repeated injections, alternate the injection site to minimize local irritation.
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to differentiate between compound-specific effects and vehicle-induced toxicity.
-
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300) and an aqueous buffer (e.g., saline, PBS). | Simple to prepare; can significantly increase solubility. | High concentrations of organic solvents can be toxic. |
| Surfactants | Use of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) to form micelles that encapsulate the hydrophobic compound. | Can improve both solubility and stability. | May alter biological membranes and have intrinsic biological effects. |
| Cyclodextrins | Encapsulating the compound within cyclodextrin molecules (e.g., HP-β-CD, SBE-β-CD) to increase aqueous solubility. | Generally well-tolerated; can protect the compound from degradation. | Can alter the pharmacokinetic profile; may not be suitable for all compounds. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as emulsions or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by utilizing lipid absorption pathways. | More complex to formulate and characterize. |
Note: The selection of a suitable formulation strategy depends on the physicochemical properties of VUF10148, the intended route of administration, and the experimental model.
Experimental Protocols
Protocol 1: Preparation of VUF10148 Formulation for Intraperitoneal (IP) Injection in Mice
This protocol provides a general method for preparing a VUF10148 formulation using a co-solvent system. It is critical to first determine the solubility of VUF10148 in the chosen vehicle system.
Materials:
-
VUF10148 powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300, sterile
-
Tween® 80
-
Sterile 0.9% saline
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, the dose, and the injection volume (typically 5-10 mL/kg for mice).
-
Prepare the Vehicle:
-
A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween® 80, and saline. A starting ratio to test is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
In a sterile 15 mL conical tube, add the required volume of DMSO.
-
Add the required volume of PEG300 and vortex thoroughly.
-
Add the required volume of Tween® 80 and vortex until the solution is homogeneous.
-
-
Dissolve VUF10148:
-
Weigh the required amount of VUF10148 powder and place it in a sterile 1.5 mL tube.
-
Add the DMSO portion of your vehicle to the VUF10148 powder. Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid overheating.
-
-
Prepare the Final Formulation:
-
Slowly add the remaining vehicle components (PEG300 and Tween® 80 mixture) to the dissolved VUF10148 in DMSO, vortexing continuously.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Final Inspection and Administration:
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution. If precipitation occurs, the formulation is not suitable for injection.
-
Administer the formulation to the animals via IP injection at the calculated volume based on their body weight.
-
Prepare the formulation fresh on the day of use.
-
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor (H4R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Antagonism of H4R by VUF10148 blocks these downstream effects.
Technical Support Center: Compound X Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for assays involving Compound X, a novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound X?
A1: Compound X is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: What is the known mechanism of action for Compound X?
A2: Compound X is a potent and selective inhibitor of the kinase "Kinase Y". It acts by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Q3: What are the recommended storage conditions for Compound X?
A3: For long-term storage, Compound X should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Lower than expected potency (high IC50) | - Compound degradation- Incorrect concentration of stock solution- High cell density | - Prepare fresh dilutions from a new stock.- Verify the concentration of the stock solution.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase. |
| No dose-response observed | - Inactive compound- Assay not sensitive enough- Target not expressed in the cell line | - Test the compound in a validated positive control assay.- Optimize assay parameters (e.g., incubation time, substrate concentration).- Confirm target expression using techniques like Western Blot or qPCR. |
Experimental Protocols
Cell-Based Kinase Activity Assay
This protocol describes a general method for measuring the inhibitory activity of Compound X on Kinase Y in a cellular context.
-
Cell Seeding: Seed cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Compound X in assay medium. Add the diluted compound to the cells and incubate for 1 hour.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Assay: Transfer the cell lysate to a kinase assay plate. Initiate the kinase reaction by adding a specific substrate and ATP.
-
Detection: After the incubation period, stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.
Western Blot for Target Engagement
This protocol is for verifying the engagement of Compound X with its target, Kinase Y, by assessing the phosphorylation of a downstream substrate.
-
Cell Treatment: Treat cells with varying concentrations of Compound X for the desired time.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate and total substrate.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
Signaling Pathway
Caption: Simplified signaling pathway of Compound X action.
Experimental Workflow
Caption: General workflow for a cell-based assay with Compound X.
Validation & Comparative
VUF 10148: A Comparative Guide for Histamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VUF 10148 with other well-characterized histamine receptor ligands. The objective is to offer a comprehensive overview of its binding affinity and functional activity, supported by experimental data and detailed protocols to aid in research and drug development.
Introduction to this compound
This compound is a benzyl-substituted quinoxaline derivative identified as a histamine H4 receptor (H4R) ligand.[1] Understanding its pharmacological profile in comparison to other histamine receptor ligands is crucial for its application as a research tool and for exploring its therapeutic potential. This guide will compare this compound's performance with a selection of standard agonists and antagonists for the four histamine receptor subtypes (H1, H2, H3, and H4).
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for determining its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for this compound and a range of other histamine receptor ligands across the four receptor subtypes.
Table 1: Comparative Binding Affinities (Ki) of this compound and Other Histamine Receptor Ligands
| Ligand | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | 40[1] |
| Histamine | 47 | 920 | Data not available | Data not available |
| Mepyramine | 1.1 | >10,000 | >10,000 | >10,000 |
| Ranitidine | >10,000 | 31.6 | >10,000 | >10,000 |
| Thioperamide | >10,000 | >10,000 | 4.3 | 27[2][3] |
| JNJ 7777120 | >4,500 | >4,500 | >4,500 | 4.5[4][5] |
| Impromidine | Data not available | Potent Agonist | Data not available | Data not available |
Note: The Ki values are compiled from various sources and experimental conditions, and direct comparison should be made with caution.
Comparative Analysis of Functional Potencies
Functional potency, often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists, provides insight into the ligand's ability to elicit a biological response.
Table 2: Comparative Functional Potencies (EC50/IC50) of this compound and Other Histamine Receptor Ligands
| Ligand | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Histamine (EC50) | 47 nM (Calcium Flux)[4] | 920 nM (cAMP)[6] | Data not available | Data not available |
| Mepyramine (IC50) | 0.02 µM[7] | - | - | - |
| Ranitidine (KB) | - | 1.12 µM | - | - |
| Thioperamide (IC50) | - | - | 2.2 x 10-7 M | - |
| JNJ 7777120 (IC50) | - | - | - | Data not available |
| Impromidine (EC50) | - | Potent Agonist | - | - |
Note: The EC50/IC50 values are from diverse functional assays and cellular systems.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways for each histamine receptor subtype and a general workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery [mdpi.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. Highly potent and selective ligands for histamine H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of VUF 8430 and VUF 10148: Pharmacological Tools for Histamine H4 Receptor Research
In the landscape of pharmacological research, the histamine H4 receptor has emerged as a critical target for therapeutic intervention in inflammatory and immune disorders. The development of selective ligands for this receptor is paramount for elucidating its physiological roles and for the advancement of novel drug candidates. This guide provides a comparative analysis of two such compounds: VUF 8430, a well-characterized histamine H4 receptor agonist, and VUF 10148, a purported high-affinity ligand for the same receptor.
Note on Data Availability: While extensive pharmacological data is publicly available for VUF 8430, a comprehensive search of scientific literature and chemical databases did not yield quantitative experimental data or detailed pharmacological profiles for a compound explicitly identified as this compound. One source described this compound as a high-affinity ligand for the histamine H4 receptor, but lacked the specific data required for a direct quantitative comparison. Therefore, this guide will provide a detailed overview of VUF 8430, including its receptor binding affinities and functional activities, which can serve as a benchmark for the evaluation of other H4 receptor ligands like this compound, should data become available.
VUF 8430: A Potent and Well-Characterized Histamine H4 Receptor Agonist
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] It is a non-imidazole compound that has been instrumental as a pharmacological tool in the study of H4 receptor function.[1]
Quantitative Pharmacological Data for VUF 8430
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of VUF 8430 at various histamine receptor subtypes. This data is crucial for understanding its selectivity and potential off-target effects.
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Histamine H4 | 31.6 nM | Human | [2][3] |
| Histamine H3 | ~1000 nM (33-fold selectivity over H3) | Human | [1][3] |
| Histamine H1 | >10,000 nM | Human | [3] |
| Histamine H2 | Inactive | Human | [4] |
| Functional Assay | Potency (EC50/pEC50) | Species | Reference |
| H4 Receptor Activation (cAMP inhibition) | 50 nM / 7.3 | Human | [2][5] |
| H3 Receptor Activation | Full Agonist | Human | [4] |
| H2 Receptor Activation | Weak Partial Agonist | - | [5] |
Experimental Protocols
The characterization of VUF 8430 involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of VUF 8430 for histamine receptors.
-
Methodology:
-
Membranes from cells stably expressing the human histamine H4 receptor (e.g., SK-N-MC cells) are prepared.
-
A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [³H]histamine) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (VUF 8430) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of VUF 8430 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation):
-
Objective: To assess the functional activity (agonism or antagonism) and potency (EC50) of VUF 8430 at G-protein coupled receptors that modulate adenylyl cyclase activity (like H3 and H4 receptors).
-
Methodology:
-
Cells expressing the histamine H4 receptor are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).
-
Increasing concentrations of VUF 8430 are added to the cells.
-
As the H4 receptor is coupled to Gi/o proteins, its activation by an agonist like VUF 8430 will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or reporter gene assays (e.g., CRE-β-galactosidase).
-
The concentration of VUF 8430 that causes a 50% inhibition of the forskolin-induced cAMP accumulation is determined as the EC50 value.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Simplified signaling pathway of the Histamine H4 Receptor upon activation by an agonist like VUF 8430.
Caption: A generalized workflow for the pharmacological characterization of a novel compound.
Conclusion
VUF 8430 stands as a valuable research tool for investigating the roles of the histamine H4 receptor. Its well-documented high potency and selectivity for the H4 receptor, supported by detailed experimental data, make it a standard reference compound in the field. While a direct comparison with this compound is currently hampered by the lack of publicly available data for the latter, the comprehensive profile of VUF 8430 presented here provides a robust framework for the evaluation and comparison of any newly emerging H4 receptor ligands. Researchers and drug development professionals are encouraged to utilize this information to guide their studies into the therapeutic potential of targeting the histamine H4 receptor.
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 98(3.36) of the human histamine H₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 983.36 of the human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating VUF10148's Engagement with the Histamine H4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF10148, a selective antagonist of the histamine H4 receptor (H4R), with other relevant compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its target engagement.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of immune responses and has emerged as a promising therapeutic target for inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] VUF10148 is one of several small molecule antagonists developed to modulate the activity of this receptor. Validating the direct interaction of such compounds with their intended target is a cornerstone of drug development, ensuring that the observed biological effects are indeed a consequence of on-target activity.
Comparative Analysis of H4R Antagonists
The following table summarizes the binding affinities and functional activities of VUF10148 and other commonly studied H4R antagonists. This quantitative data allows for a direct comparison of their potency and efficacy.
| Compound | Target | Assay Type | Species | pKi (Binding Affinity) | pIC50 (Functional Activity) | Reference |
| VUF10148 | Histamine H4 Receptor | Radioligand Binding | Human | 7.6 | - | [3] |
| JNJ 7777120 | Histamine H4 Receptor | Radioligand Binding | Human | 8.1 | 7.9 (GTPγS) | |
| VUF-6002 | Histamine H4 Receptor | Radioligand Binding | Human | 7.4 | 7.1 (Mast Cell Chemotaxis) | [1] |
| A-943931 | Histamine H4 Receptor | Radioligand Binding | Human | 8.3 | - | [2] |
Table 1: Comparison of Binding Affinities and Functional Activities of H4R Antagonists. This table provides a side-by-side comparison of the potency of VUF10148 and other selective H4R antagonists. Higher pKi and pIC50 values indicate stronger binding affinity and functional inhibition, respectively.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its target within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target binding in intact cells.
Cellular Thermal Shift Assay (CETSA) Protocol
This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
1. Cell Culture and Treatment:
-
Culture a human mast cell line (e.g., HMC-1) or a recombinant cell line overexpressing human H4R to a confluence of 80-90%.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) to a density of 1x10^7 cells/mL.
-
Incubate the cell suspension with VUF10148 (or a comparator compound) at various concentrations (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble H4R in the supernatant using a specific anti-H4R antibody via Western blotting or ELISA.
4. Data Analysis:
-
For each temperature, normalize the amount of soluble H4R to the non-heated control.
-
Plot the percentage of soluble H4R against the temperature to generate a melting curve for each compound concentration.
-
The shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to depict the H4R signaling pathway, the CETSA workflow, and the comparative logic of target validation.
Caption: H4R Signaling Pathway.
Caption: CETSA Experimental Workflow.
Caption: Logic for Target Validation.
References
VUF 10148: A Comparative Analysis of Specificity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of VUF 10148, a potent histamine H4 receptor (H4R) ligand, with other well-characterized compounds targeting histamine receptors. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.
Introduction to this compound and Comparator Compounds
This compound was developed through fragment-based drug design as a novel ligand for the histamine H4 receptor.[1][2][3][4] To contextualize its specificity, this guide compares it with two key reference compounds:
-
JNJ 7777120: A highly potent and selective H4R antagonist, widely used as a standard pharmacological tool.
-
Thioperamide: A classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both the H3 and H4 receptors.
Comparative Specificity Profile
The binding affinities (pKi) of this compound, JNJ 7777120, and thioperamide for all four human histamine receptor subtypes (H1R, H2R, H3R, and H4R) are summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.1 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Data for this compound sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.
From this data, this compound demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1. It shows moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a degree of selectivity for the H4 and H3 receptors over H1 and H2. In comparison, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes. Thioperamide displays high affinity for both H3 and H4 receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the histamine H4 receptor and a typical experimental workflow for determining compound specificity.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand for each receptor subtype.
-
H3R: [3H]R-α-methylhistamine or [3H]Nα-methylhistamine[14][15][16][17][18]
-
H4R: [3H]histamine[19]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the respective receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi-coupled receptors like the H4R.
General Protocol:
-
Cell Culture:
-
CHO cells stably co-expressing the human histamine H4 receptor and a cAMP-responsive reporter gene (e.g., luciferase) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded into microplates and allowed to adhere.
-
The cells are then stimulated with forskolin to increase intracellular cAMP levels.
-
To test for antagonist activity, cells are pre-incubated with the test compound (e.g., this compound) before the addition of a known H4R agonist (e.g., histamine).
-
To test for agonist activity, cells are incubated with the test compound alone.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a GloSensor cAMP assay. These assays typically involve a competitive immunoassay or a biosensor that generates a detectable signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
For antagonists, the concentration-response curves for the agonist in the presence of different concentrations of the antagonist are generated, and the pA2 value (a measure of antagonist potency) can be calculated.
-
For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from the concentration-response curve.
-
Conclusion
This compound is a potent histamine H4 receptor ligand with a notable degree of selectivity over the H1 and H2 receptors. Its affinity for the H3 receptor suggests a dual H3/H4 receptor binding profile. This contrasts with the highly selective H4R antagonist JNJ 7777120 and the potent dual H3/H4R ligand thioperamide. The choice of compound for research purposes will depend on the specific experimental question and the desired selectivity profile. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Is [3H]-tiotidine a specific ligand for the H2-receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding of 3H-tiotidine to histamine H2 receptors in guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 10148 review of literature
An extensive review of publicly available scientific literature and chemical databases reveals no specific information for a compound designated "VUF10148". This identifier does not appear in indexed scientific publications, patent databases, or chemical structure repositories.
This suggests that "VUF10148" may be an internal or proprietary compound code that has not yet been disclosed in public forums. It is also possible that it is a newly synthesized molecule pending publication or a typographical error.
Without access to fundamental information such as its chemical structure, biological target, or mechanism of action, a comprehensive literature review and comparison with alternative compounds, as requested, cannot be performed. The creation of data tables, experimental protocol summaries, and signaling pathway diagrams is contingent on the availability of this foundational data.
To proceed with the generation of a "Publish Comparison Guide" for VUF10148, please provide additional details, including but not limited to:
-
Chemical structure or IUPAC name
-
Biological target(s) and mechanism of action
-
Any available internal or preliminary experimental data
-
Relevant patent applications or publications, if any
Upon receipt of this information, a thorough literature search can be re-initiated to gather the necessary data for a comparative analysis.
Independent Validation of VUF 10148 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H4 receptor (H4R) antagonist VUF 10148 with other commonly used H4R antagonists, JNJ 7777120 and VUF 6002. The information presented is based on independently published experimental data to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound is a potent antagonist of the histamine H4 receptor, a key player in inflammatory and immune responses. However, it is reported to be non-selective and also acts as an agonist at the histamine H2 receptor. This dual activity necessitates careful consideration when interpreting experimental results. For studies requiring high selectivity for the H4R, alternative antagonists such as JNJ 7777120 and VUF 6002 are widely used and demonstrate greater specificity. This guide presents a comparative analysis of the binding affinities and functional activities of these compounds, supported by detailed experimental protocols.
Data Presentation
The following table summarizes the binding affinities of this compound and its alternatives for the human histamine H4 receptor. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution.
| Compound | Target | Assay Type | Reported Value (Ki) | Reference |
| This compound | Human H4R | Radioligand Binding | 40 nM | [1] |
| JNJ 7777120 | Human H4R | Radioligand Binding | 4.5 nM | |
| VUF 6002 | Human H4R | Radioligand Binding | 26 nM | |
| VUF 6002 | Human H3R | Radioligand Binding | 14.1 µM |
Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a standard method for determining the binding affinity of a compound to the histamine H4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H4R antagonist with high affinity, such as [³H]-JNJ 7777120.
-
Test Compounds: this compound, JNJ 7777120, VUF 6002, and other compounds of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration device.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kd value) in assay buffer.
-
Resuspend the cell membranes in assay buffer to a final protein concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate dilution of the test compound, and the cell membrane suspension.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled H4R ligand (e.g., 10 µM JNJ 7777120).
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using the filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay (General Protocol)
This protocol describes a method to assess the functional antagonist activity of compounds by measuring their ability to inhibit histamine-induced cell migration.
Materials:
-
Cells: A cell line that expresses the histamine H4 receptor and exhibits a chemotactic response to histamine (e.g., mast cells, eosinophils, or H4R-transfected cell lines).
-
Chemoattractant: Histamine.
-
Test Compounds: this compound, JNJ 7777120, VUF 6002, or other potential antagonists.
-
Assay Medium: Appropriate cell culture medium, often serum-free.
-
Chemotaxis Chambers: Boyden chambers or other multi-well chemotaxis plates with a porous membrane (e.g., 5 or 8 µm pores).
-
Cell Staining and Quantification Reagents: e.g., Calcein-AM or other fluorescent dyes, and a fluorescence plate reader or microscope.
Procedure:
-
Cell Preparation:
-
Culture the cells to a sufficient density.
-
On the day of the assay, harvest the cells and resuspend them in assay medium at a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add assay medium containing histamine at a concentration that induces a submaximal chemotactic response (previously determined by a dose-response experiment).
-
In control wells, add assay medium without histamine.
-
In the upper wells (the inserts with the porous membrane), add the cell suspension.
-
To test the antagonist activity, pre-incubate the cells with various concentrations of the test compounds before adding them to the upper wells.
-
-
Incubation:
-
Incubate the chemotaxis plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe off the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Alternatively, if using a fluorescent dye like Calcein-AM, lyse the migrated cells in the lower chamber and measure the fluorescence.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Plot the number of migrated cells (or fluorescence intensity) against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the histamine-induced cell migration.
-
Mandatory Visualization
Caption: Radioligand Binding Assay Workflow.
Caption: H4R Antagonism Signaling Pathway.
References
Comparative Efficacy of VUF 10148 and Other Histamine H4 Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of histamine H4 receptor ligands. As specific data for VUF 10148 is not publicly available, this guide focuses on a comparative analysis of the well-characterized H4 receptor agonist VUF 8430, the potent and selective H4 receptor antagonist JNJ-7777120, and the selective H4 receptor agonist 4-methylhistamine.
This guide presents quantitative data on the binding affinity and functional activity of these compounds at all four histamine receptor subtypes, detailed experimental protocols for key assays, and visualizations of the H4 receptor signaling pathway and a representative experimental workflow.
Ligand Efficacy at Histamine Receptors: A Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430, JNJ-7777120, and 4-methylhistamine at human histamine H1, H2, H3, and H4 receptors. These values are crucial for understanding the potency and selectivity of these compounds.
| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| VUF 8430 | Inactive | Inactive | 6.0 | 7.5 |
| JNJ-7777120 | <5 | <5 | <5 | 8.35 |
| 4-methylhistamine | <5 | 5.3 | 5.7 | 7.3 |
Table 1: Comparative Binding Affinities (pKi) of Selected Ligands at Human Histamine Receptors. A higher pKi value indicates a higher binding affinity. "Inactive" indicates negligible affinity at the tested concentrations.
| Compound | hH1R (pEC50) | hH2R (pEC50) | hH3R (pEC50) | hH4R (pEC50) | Functional Activity at H4R |
| VUF 8430 | - | - | Agonist | 7.3 | Full Agonist |
| JNJ-7777120 | - | - | - | - | Antagonist |
| 4-methylhistamine | - | Agonist | Partial Agonist | 7.4 | Full Agonist |
Table 2: Functional Potencies (pEC50) and Activity of Selected Ligands at Human Histamine Receptors. A higher pEC50 value indicates greater potency. For antagonists, the inhibitory constant (pA2) is a more relevant measure of potency. The pA2 for JNJ-7777120 at the hH4R is approximately 7.8[1].
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate various cellular responses, including chemotaxis of immune cells such as mast cells and eosinophils.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the efficacy of histamine H4 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
1. Materials:
-
Cell membranes expressing the human histamine H4 receptor.
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
Test compounds (e.g., VUF 8430, JNJ-7777120) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare a reaction mixture containing cell membranes, [3H]-histamine (at a concentration near its Kd), and either buffer, non-specific binding control, or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of a compound to induce or inhibit the directed migration of cells.
1. Materials:
-
Immune cells expressing the H4 receptor (e.g., mast cells, eosinophils).
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant (e.g., histamine or VUF 8430).
-
Test compound (e.g., JNJ-7777120).
-
Cell culture medium.
-
Cell staining and imaging equipment.
2. Procedure:
-
Place the chemoattractant or control medium in the lower chamber of the chemotaxis plate.
-
Place the cell suspension in the upper chamber, separated from the lower chamber by the microporous membrane.
-
To test for antagonism, pre-incubate the cells with the test compound before adding them to the upper chamber.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 1-3 hours at 37°C).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
3. Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
For agonists, determine the concentration that elicits a half-maximal response (EC50).
-
For antagonists, determine the concentration that inhibits the agonist-induced migration by 50% (IC50).
Caption: Experimental Workflow for a Chemotaxis Assay.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
1. Materials:
-
Cells expressing the H4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (agonists and antagonists).
-
Fluorescence plate reader.
2. Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add the test compound (agonist) to the cells. To test for antagonism, pre-incubate the cells with the antagonist before adding the agonist.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC50 for agonists and the IC50 for antagonists.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a key step in H4 receptor signaling.
1. Materials:
-
Cells expressing the H4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (agonists and antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA).
2. Procedure:
-
Pre-incubate the cells with the test compound (agonist or antagonist).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
3. Data Analysis:
-
H4 receptor agonists will inhibit forskolin-induced cAMP production.
-
Determine the EC50 for agonists (concentration causing 50% inhibition of the forskolin response).
-
Determine the IC50 for antagonists (concentration that reverses the agonist-induced inhibition by 50%).
References
A Comparative Guide to the Cross-Reactivity Profile of VUF Histamine Receptor Ligands, with a Focus on VUF 8430
Disclaimer: Publicly available scientific literature and databases do not contain specific cross-reactivity data for a compound designated "VUF 10148." This guide therefore presents a detailed analysis of VUF 8430 , a structurally related and well-characterized compound from the same VUF series of histamine ligands. The data herein serves as a representative example of the cross-reactivity profile that can be expected from this chemical class, providing valuable insights for researchers, scientists, and drug development professionals.
This guide objectively compares the binding and functional activity of VUF 8430 against multiple histamine receptor subtypes, presenting supporting experimental data and methodologies to inform future research and development.
Overview of VUF 8430 Cross-Reactivity
VUF 8430 is a potent agonist for the histamine H4 receptor (H4R).[1][2][3][4] Cross-reactivity studies have been crucial in establishing its selectivity profile. It also displays significant affinity and agonist activity at the histamine H3 receptor (H3R) but is largely inactive at H1 and H2 receptors.[1][2] This profile makes it a valuable tool for distinguishing between H3R- and H4R-mediated effects in various experimental models.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of VUF 8430 and other key reference compounds across human histamine receptor subtypes.
Table 1: Comparative Binding Affinities (pKi) of Histamine Ligands
| Compound | Human H1 Receptor | Human H2 Receptor | Human H3 Receptor | Human H4 Receptor |
| VUF 8430 | Inactive | Inactive | 6.0 | 7.5 |
| 4-Methylhistamine | - | - | - | - |
| Agmatine | Inactive | Inactive | - | - |
| Histamine | - | - | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). "Inactive" indicates negligible affinity at the tested concentrations.[1]
Table 2: Comparative Functional Agonist Potencies (pEC50)
| Compound | Human H1 Receptor | Human H2 Receptor | Human H3 Receptor | Human H4 Receptor |
| VUF 8430 | No Agonist Activity | Weak Partial Agonist | - | 7.3 |
| 4-Methylhistamine | No Agonist Activity | - | - | - |
| Agmatine | No Agonist Activity | - | Full Agonist | - |
| Histamine | - | - | - | - |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro pharmacological assays.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Cell Preparations: Membranes from SK-N-MC or HEK293 cells stably expressing the human histamine H3 or H4 receptors were used.
-
Radioligand: [³H]histamine was used as the radioligand for the H4 receptor binding assays.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., VUF 8430).
-
Analysis: Following incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters, representing the bound ligand, was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined and converted to an inhibition constant (Ki).[1]
Caption: Experimental workflow for radioligand binding assays.
Signaling Pathways and Functional Assays
VUF 8430's functional activity was assessed by its ability to activate G-protein signaling pathways coupled to the histamine receptors.
-
H3 and H4 Receptor Signaling: Both H3R and H4R are Gαi/o-protein-coupled receptors.[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Functional Assay Principle: The functional potency of VUF 8430 was determined by measuring its ability to inhibit forskolin-induced cAMP production in cells expressing the H3 or H4 receptor.
-
Procedure: Cells were first stimulated with forskolin to increase cAMP levels. Then, they were treated with varying concentrations of VUF 8430.
-
Analysis: The change in cAMP levels was measured using a reporter gene assay (e.g., CRE-β-galactosidase). The concentration-response curves were used to calculate the pEC50 values.[1]
Caption: VUF 8430 activation of H3 and H4 receptor signaling pathways.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine H4 Receptors | Histamine Receptors | Tocris Bioscience [tocris.com]
Benchmarking VUF 10148: A Comparative Guide to Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF 10148 with other known histamine H4 receptor (H4R) antagonists, namely JNJ 7777120 and VUF 6002 (also known as JNJ 10191584). The data presented is based on publicly available experimental findings and is intended to serve as a valuable resource for researchers engaged in the study of H4R-mediated signaling and the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding affinities and functional potencies at the histamine H4 receptor.
Table 1: Comparative Binding Affinities of H4 Receptor Antagonists
| Compound | Target | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | Human H4R | 40 | [3H]Histamine | HEK-293 | [1] |
| JNJ 7777120 | Human H4R | 4.5 | [3H]Histamine | SK-N-MC | [2][3] |
| VUF 6002 | Human H4R | 26 | Not Specified | Not Specified | [4] |
Table 2: Comparative Functional Potencies of H4 Receptor Antagonists
| Compound | Assay | IC50 (nM) | Cell Type | Stimulus | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| JNJ 7777120 | Chemotaxis | Not Specified | Mouse Mast Cells | Histamine | [2] |
| VUF 6002 | Chemotaxis | 138 | Mast Cells | Not Specified | [4] |
| VUF 6002 | Chemotaxis | 530 | Eosinophils | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays for characterizing receptor antagonists.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for the H4 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 or SK-N-MC cells stably expressing the human histamine H4 receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane homogenates are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [3H]histamine) and varying concentrations of the unlabeled competitor compound (this compound, JNJ 7777120, or VUF 6002).
-
Non-specific binding is determined in the presence of a high concentration of a known H4R ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Chemotaxis Assay (for IC50 Determination)
This protocol describes a common method for assessing the ability of an antagonist to inhibit agonist-induced cell migration.
-
Cell Preparation:
-
Mast cells or eosinophils, which endogenously express the H4 receptor, are used.
-
Cells are washed and resuspended in a suitable assay medium.
-
-
Chemotaxis Assay:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells is used.
-
The lower wells contain a chemoattractant (e.g., histamine) to stimulate cell migration.
-
The upper wells contain the cell suspension pre-incubated with varying concentrations of the antagonist (this compound, JNJ 7777120, or VUF 6002).
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is quantified by microscopy or by using a plate reader after cell lysis and addition of a fluorescent dye.
-
-
Data Analysis:
-
The percentage of inhibition of cell migration is calculated for each antagonist concentration.
-
The IC50 value, representing the concentration of antagonist that inhibits 50% of the maximal chemoattractant-induced migration, is determined by non-linear regression.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an H4R agonist.
-
Cell Loading:
-
Cells expressing the H4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Performance:
-
The loaded cells are placed in a fluorometric imaging plate reader or a fluorescence microscope.
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
An H4R agonist (e.g., histamine) is then added to stimulate the receptor and induce an increase in intracellular calcium.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each condition.
-
The percentage of inhibition of the agonist-induced calcium response is calculated for each antagonist concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
Navigating the Structural Landscape of VUF 10148 Analogs: A Comparative Guide for H3 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationship (SAR) of analogs related to VUF 10148, a notable histamine H3 receptor antagonist. By examining key structural modifications and their impact on binding affinity, this document aims to inform the rational design of novel H3 receptor ligands.
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Its involvement in various neurological and cognitive processes has made it an attractive target for the development of therapeutics for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. This compound, a potent and selective H3 receptor antagonist, has served as a valuable chemical scaffold for the exploration of this target. Understanding the SAR of its analogs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of Piperidine-Based Histamine H3 Receptor Antagonists
| Compound | R Group | hH3R Ki (nM) |
| 1 | H | 7.70 |
| 2 | 4-Fluorophenyl | 3.17 |
| 3 | 4-Chlorophenyl | 6.2 |
| 4 | 4-Methylphenyl | 12.7 |
| 5 | 4-Methoxyphenyl | 37.8 |
Data sourced from studies on piperidine and piperazine derivatives as histamine H3 receptor antagonists.[1][2]
The data indicates that substitutions on the phenyl ring attached to the piperidine core significantly influence the binding affinity for the H3 receptor. For instance, the introduction of a fluorine atom at the para position of the phenyl ring (Compound 2) results in a more than two-fold increase in affinity compared to the unsubstituted analog (Compound 1). Conversely, the presence of a larger methoxy group at the same position (Compound 5) leads to a notable decrease in affinity. This suggests that both electronic and steric factors play a critical role in the ligand-receptor interaction.
Experimental Protocols
The determination of binding affinities for these compounds relies on robust in vitro assays. A standard experimental approach is the radioligand binding assay.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
[³H]Nα-methylhistamine (Radioligand).
-
Test compounds (this compound analogs or related derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM clobenpropit).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: HEK-293 cells expressing the hH3R are harvested and homogenized in ice-cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently resuspended in the binding buffer.
-
Binding Reaction: The membrane suspension is incubated with a fixed concentration of the radioligand ([³H]Nα-methylhistamine) and varying concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibrium binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
References
Assessing the Novelty of VUF 10148's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel compounds is paramount. This guide provides a comparative analysis of VUF 10148, a potent histamine H4 receptor (H4R) ligand, against other well-characterized H4R modulators. By examining available experimental data and signaling pathways, we aim to assess the novelty of this compound's mechanism of action.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory responses and immune cell trafficking. Its modulation presents a promising therapeutic avenue for various inflammatory and autoimmune disorders. This compound has emerged as a significant tool in H4R research, recognized as a potent and selective ligand with a reported Ki value of 40 nM. Functionally, it is characterized as an H4R antagonist with demonstrated anti-inflammatory properties.
To contextualize the novelty of this compound's mechanism, this guide draws comparisons with two other widely studied H4R ligands: JNJ 7777120 and VUF6002 (also known as JNJ10191584).
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its key comparators. It is important to note the absence of direct comparative functional data for this compound across all signaling pathways in the literature.
| Compound | Target | Binding Affinity (Ki) | Gαi Signaling (cAMP Inhibition) | β-Arrestin2 Recruitment | Chemotaxis Inhibition (IC50) |
| This compound | Histamine H4 Receptor | 40 nM | Data not available | Data not available | Data not available |
| JNJ 7777120 | Histamine H4 Receptor | 4.5 nM | Inverse Agonist | Partial Agonist (62% ± 4% intrinsic activity) | Mast Cells: Data not available |
| VUF6002 | Histamine H4 Receptor | 26 nM | Antagonist | Data not available | Eosinophils: 530 nM, Mast Cells: 138 nM |
Data compiled from publicly available research. The lack of direct comparative studies necessitates caution when interpreting these values across different experimental setups.
Unraveling the Mechanism: A Look at Signaling Pathways
The histamine H4 receptor primarily couples to the Gαi/o subfamily of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can trigger other signaling cascades, including intracellular calcium mobilization and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.
The novelty of a ligand's mechanism often lies in its functional selectivity or "biased agonism"—the ability to preferentially activate one signaling pathway over another. For instance, JNJ 7777120 exhibits clear biased agonism, acting as an inverse agonist at the Gαi pathway while simultaneously being a partial agonist for β-arrestin2 recruitment. This dual functionality offers a complex pharmacological profile that differs from a simple neutral antagonist.
To fully assess the novelty of this compound's mechanism, it is crucial to determine its functional activity across these key signaling pathways. Is this compound a neutral antagonist, simply blocking the action of histamine without affecting the basal activity of the receptor? Or does it, like JNJ 7777120, exhibit inverse agonism or biased agonism? Answering these questions through dedicated functional assays is essential to truly understand its unique pharmacological signature.
Visualizing the Landscape of H4R Signaling
To illustrate the intricate signaling network of the histamine H4 receptor and the points of modulation by ligands like this compound, the following diagrams are provided.
The diagram above illustrates the primary signaling cascades initiated by H4R activation. This compound, as an antagonist, is expected to block these downstream effects by preventing histamine from binding to the receptor.
This workflow outlines the key experiments required to comprehensively characterize and compare the functional activity of H4R ligands like this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of data. Below are generalized methodologies for the key assays cited.
1. Radioligand Binding Assay (for determining Ki)
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human H4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled H4R ligand (e.g., [³H]-histamine) and varying concentrations of the test compound (this compound, JNJ 7777120, or VUF6002) in a suitable binding buffer.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. cAMP Functional Assay (for assessing Gαi signaling)
-
Cell Culture: HEK293 cells expressing the human H4R are seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are stimulated with a fixed concentration of forskolin (to elevate cAMP levels) in the presence or absence of an H4R agonist (e.g., histamine).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 or IC50 values and the intrinsic activity of the test compounds.
3. Calcium Mobilization Assay
-
Cell Culture and Dye Loading: H4R-expressing cells are plated and subsequently loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test compound or agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves to determine EC50 or IC50 values.
4. β-Arrestin Recruitment Assay
-
Cell Line: A specialized cell line is used, often employing enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) technology, where the H4R and β-arrestin2 are tagged.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound.
-
Signal Detection: Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the tagged fragments come into proximity, generating a detectable signal (luminescence or BRET).
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy (intrinsic activity) of the compound in mediating β-arrestin recruitment.
Conclusion: The Uniqueness of this compound Awaits Full Characterization
This compound is undoubtedly a valuable pharmacological tool for studying the histamine H4 receptor, demonstrating high potency and selectivity. However, to definitively assess the novelty of its mechanism, further research is required. Specifically, a head-to-head comparison of this compound with other key H4R ligands like JNJ 7777120 in a comprehensive panel of functional assays is needed.
The key to unlocking the novelty of this compound lies in understanding its functional signature. Does it behave as a simple neutral antagonist, or does it possess a more complex profile involving inverse agonism or biased agonism? The answer to this question will not only clarify its mechanism but also guide its future application in both basic research and drug discovery efforts targeting the histamine H4 receptor. This guide serves as a framework for such an investigation, highlighting the critical data required to fully elucidate the pharmacological profile of this important compound.
Comparative Analysis of VUF 10148 and Alternative Histamine H4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VUF 10148 with other prominent histamine H4 receptor (H4R) ligands, focusing on their pharmacological properties and the experimental methodologies used for their characterization. While a specific patent for "this compound" was not identified in public databases during this search, this document serves as a comprehensive scientific overview of its standing among similar compounds in the field of histamine receptor research.
Introduction to this compound
This compound is recognized in scientific literature as a potent and selective ligand for the histamine H4 receptor. The H4R is a G protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is implicated in a variety of inflammatory and immune responses, making it a significant target for therapeutic intervention in conditions such as allergies, asthma, and autoimmune diseases.[1][2][3]
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and key alternative H4R antagonists, JNJ 7777120 and VUF 6002, based on their activity at the rat histamine H4 receptor.
| Compound | pKi (rH4R) | Selectivity over rH3R | Reference |
| This compound (as an antagonist context) | 7.2 | ~4-fold | [4] |
| JNJ 7777120 | >8.0 | >100-fold | [4] |
| VUF 6002 | >8.0 | >100-fold | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the histamine H4 receptor and a typical experimental workflow for assessing compound activity.
References
Comparative Analysis of VUF 10148 and Other Histamine H4 Receptor Antagonists
For researchers and professionals in drug development, understanding the comparative efficacy and mechanism of action of novel compounds is paramount. This guide provides a detailed comparison of VUF 10148 (also known as JNJ10191584 or VUF6002), a selective histamine H4 receptor antagonist, with other key antagonists, JNJ 7777120 and thioperamide. The data presented is collated from peer-reviewed studies to ensure objectivity and reliability.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and its comparators in various in vitro assays. This data is crucial for evaluating the potency and selectivity of these compounds.
| Compound | H4 Receptor Binding Affinity (Ki, nM) | H3 Receptor Binding Affinity (Ki, µM) | Selectivity (H3/H4) | Eosinophil Chemotaxis Inhibition (IC50, nM) | Mast Cell Chemotaxis Inhibition (IC50, nM) |
| This compound (JNJ10191584) | 26[1][2] | 14.1[1][2] | >540-fold[1][2] | 530[1][2] | 138[1][2] |
| JNJ 7777120 | 4.5 | >10 | >1000-fold | 86 | 40 |
| Thioperamide | 27 | 0.025 | ~1-fold | 519 | Not Reported |
Experimental Methodologies
The data presented in this guide is based on the following experimental protocols, which are standard in the field of pharmacology and drug discovery.
Histamine H4 Receptor Radioligand Binding Assay
This assay is performed to determine the binding affinity of a compound to the histamine H4 receptor.
-
Cell Line: SK-N-MC cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]histamine.
-
Procedure:
-
Cell membranes are prepared from the H4 receptor-expressing cells.
-
The membranes are incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound (e.g., this compound, JNJ 7777120, or thioperamide).
-
The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Eosinophil and Mast Cell Chemotaxis Assays
These assays measure the ability of a compound to inhibit the migration of eosinophils or mast cells towards a chemoattractant, in this case, histamine.
-
Cell Types: Isolated human eosinophils or mast cells.
-
Chemoattractant: Histamine.
-
Apparatus: A Boyden chamber or a similar chemotaxis system with a porous membrane separating an upper and a lower well.
-
Procedure:
-
The lower wells of the chamber are filled with a solution containing histamine.
-
The upper wells are filled with a suspension of the cells (eosinophils or mast cells) that have been pre-incubated with varying concentrations of the test compound or a vehicle control.
-
The chamber is incubated for a specific period to allow the cells to migrate through the membrane towards the chemoattractant.
-
After incubation, the number of cells that have migrated to the lower side of the membrane is quantified, typically by microscopy after staining.
-
The concentration of the test compound that causes 50% inhibition of cell migration (IC50) is determined.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of VUF 10148: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of VUF 10148, a histamine receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general procedures based on the handling of similar chemical compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the manufacturer's SDS before handling or disposing of this compound.
Core Disposal and Safety Procedures
The disposal of this compound, like many research chemicals, must be managed as hazardous waste. Adherence to proper personal protective equipment (PPE) and waste segregation protocols is critical to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably within a chemical fume hood.
Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Solid waste should be collected in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) associated with the compound (e.g., "Toxic," "Irritant"). Consult the manufacturer's SDS for specific hazard information.
-
-
Storage:
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data
As no specific SDS for this compound was publicly available, a table of its quantitative properties cannot be provided. Researchers should populate the following table with data from the manufacturer-provided SDS once obtained.
| Property | Value (Unit) |
| Molecular Weight | TBD |
| Melting Point | TBD |
| Boiling Point | TBD |
| Solubility | TBD |
| LD50 (Oral, Rat) | TBD |
| Flash Point | TBD |
| Autoignition Temperature | TBD |
TBD: To Be Determined from the Safety Data Sheet.
Logical Framework for Disposal Decisions
The following diagram provides a logical framework for making decisions regarding the disposal of materials potentially contaminated with this compound.
Personal protective equipment for handling VUF 10148
It is highly probable that "VUF 10148" is a typographical error and the intended compound is VUF 10460, a selective histamine H4 receptor agonist. This guide provides essential safety and logistical information for handling VUF 10460 (CAS: 1028327-66-3) in a laboratory setting. The following procedures are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of VUF 10460 have not been fully investigated. Therefore, it should be handled with caution, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.[1] One supplier, Cayman Chemical, states the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] However, due to the limited toxicological data, a conservative approach to safety is recommended.
Table 1: Required Personal Protective Equipment (PPE) for Handling VUF 10460
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a chemical fume hood.[1] | To prevent inhalation of dust or aerosols, especially when handling the solid form. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of VUF 10460 and ensure the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Handling Solid Compound:
-
Avoid creating dust when handling the solid form.[1]
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Weigh the compound in an enclosure or a fume hood to minimize exposure.
-
-
Preparing Solutions:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean and decontaminate all work surfaces and equipment. Alcohol can be used for decontamination.[1]
-
Storage Plan:
-
Store VUF 10460 in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Follow the specific storage temperature indicated by the supplier, which may be -20°C or under inert gas at 2–8°C.[4][5]
-
Protect the compound from light and heat.[1]
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Measures for VUF 10460 Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1]
-
Place the spilled material into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
Disposal Plan:
-
Dispose of VUF 10460 and any contaminated materials as potentially toxic waste.[1]
-
All disposal must be in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling VUF 10460 in a laboratory setting.
Caption: Workflow for the safe handling of VUF 10460.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
